Ani9
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H17ClN2O3 |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(Z)-(2-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17ClN2O3/c1-12-9-14(18)7-8-15(12)23-11-17(21)20-19-10-13-5-3-4-6-16(13)22-2/h3-10H,11H2,1-2H3,(H,20,21)/b19-10- |
InChI Key |
KDALDZRKOBJXIE-GRSHGNNSSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C\C2=CC=CC=C2OC |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CC=C2OC |
Origin of Product |
United States |
Foundational & Exploratory
Ani9: A Comprehensive Technical Guide to its Mechanism of Action as a Potent and Selective ANO1 Inhibitor
This in-depth technical guide provides a detailed overview of the mechanism of action of Ani9, a novel small-molecule inhibitor of the Anoctamin 1 (ANO1) calcium-activated chloride channel. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of targeting ANO1.
Core Mechanism of Action
This compound is a potent and highly selective inhibitor of the Anoctamin 1 (ANO1), also known as Transmembrane member 16A (TMEM16A), a calcium-activated chloride channel (CaCC). Its primary mechanism of action is the direct, reversible blockade of the ANO1 channel, thereby preventing the flux of chloride ions across the cell membrane in response to increases in intracellular calcium.[1][2][3] This inhibition has been demonstrated to be significantly more potent and selective compared to previously identified ANO1 inhibitors.[1]
Quantitative Efficacy and Selectivity
This compound exhibits sub-micromolar potency for human ANO1 and remarkable selectivity over other ion channels, including the closely related homolog ANO2.
| Compound | Target | IC₅₀ | Reference(s) |
| This compound | ANO1 | ~77 nM | [1][2] |
| T16Ainh-A01 | ANO1 | 1.39 ± 0.59 µM | [1] |
| MONNA | ANO1 | 1.95 ± 1.16 µM | [1] |
| This compound | ANO2 | > 10 µM | [1][2] |
| 5f (this compound derivative) | ANO1 | 22 nM | [4] |
Table 1: Comparative IC₅₀ values of this compound and other ANO1 inhibitors.
Furthermore, at concentrations sufficient for complete inhibition of ANO1, this compound shows no significant effect on the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), Volume-Regulated Anion Channels (VRAC), or the Epithelial Sodium Channel (ENaC).[1][2] A synthesized derivative of this compound, designated 5f , has demonstrated even greater potency with an IC₅₀ of 22 nM and over 1000-fold selectivity for ANO1 over ANO2.[4]
Impact on Cellular Signaling Pathways
The inhibition of ANO1 by this compound has significant downstream effects on key cellular signaling pathways implicated in cell proliferation and cancer progression. Notably, the functional inhibition of ANO1 has been shown to suppress the activity of the Epidermal Growth Factor Receptor (EGFR) signaling cascade.
ANO1-EGFR Signaling Axis
ANO1 and EGFR have been shown to form a functional complex, establishing a regulatory link between the ion channel and the receptor tyrosine kinase.[5][6][7] Inhibition of ANO1, either through pharmacological means or by RNA interference, leads to a reduction in the phosphorylation of EGFR. This, in turn, attenuates the activation of downstream signaling molecules, including AKT, v-src sarcoma viral oncogene homolog (SRC), and extracellular signal-regulated kinase (ERK).[5][6][8]
Experimental Protocols
The discovery and characterization of this compound involved a series of detailed experimental procedures.
High-Throughput Screening (HTS)
The initial identification of this compound was the result of a large-scale screening campaign.
-
Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing human ANO1(abc) and a halide-sensing fluorescent protein (YFP-F46L/H148Q/I152L).[1][2]
-
Screening: A library of 54,400 drug-like compounds was screened at a final concentration of 25 µM.[1][2]
-
Procedure: FRT cells were pre-incubated with the test compounds for 10 minutes. Subsequently, a solution containing iodide and ATP was added. ATP stimulates P2 purinergic receptors, leading to an increase in intracellular calcium, which in turn activates ANO1 and allows iodide influx.[1][2]
-
Detection: The influx of iodide through ANO1 quenches the YFP fluorescence. Compounds that inhibit ANO1 prevent this quenching.[1][2]
-
Hit Identification: Compounds that blocked iodide influx by more than 70% were identified as primary hits.[1]
Electrophysiological Assays
The inhibitory effect of this compound on ANO1 channel function was validated and quantified using electrophysiological techniques.
-
Cell System: Polarized FRT cells expressing human ANO1.
-
Method: The basolateral membrane was permeabilized using amphotericin B, and a transepithelial chloride gradient was established (apical low chloride, basolateral high chloride).
-
Activation: ANO1 was activated using either ATP (100 µM) or the specific ANO1 activator, Eact (10 µM).
-
Inhibition: Cells were pre-treated with varying concentrations of this compound for 20 minutes prior to activation. The reduction in the apical membrane current was measured to determine the IC₅₀.[1][3]
-
Cell Line: FRT cells expressing human ANO1.
-
Protocol: Whole-cell currents were recorded with a holding potential of 0 mV, and voltage pulses were applied from -100 mV to +100 mV in 20 mV increments.
-
Activation: ANO1 was activated by including 100 µM ATP in the pipette solution.
-
Inhibition: The effect of different concentrations of this compound (e.g., 50 nM, 100 nM, 1 µM) on the ATP-induced currents was measured.[1][3]
Selectivity Assays
The specificity of this compound was determined by assessing its activity against other ion channels.
-
ANO2 Selectivity: A YFP quenching assay was performed in FRT cells expressing human ANO2. The results showed that this compound, at concentrations that fully inhibit ANO1, had a negligible effect on ANO2 activity.[1][2]
-
VRAC, CFTR, and ENaC Assays: The effect of this compound on VRAC was tested in LN215 cells using a YFP quenching assay. CFTR and ENaC activities were measured in FRT-CFTR and T84 cells, respectively, using appropriate activators and inhibitors to confirm the lack of off-target effects of this compound.[1][9]
Intracellular Calcium Measurement
To ensure that this compound does not exert its effect by altering intracellular calcium signaling, Fluo-4, a calcium-sensitive fluorescent dye, was used in FRT cells. The results demonstrated that this compound did not affect the ATP-induced increase in intracellular calcium concentration.[1][3]
Structure-Activity Relationship (SAR)
Following the discovery of this compound, a study of its structural analogs was conducted to explore the structure-activity relationship and develop even more potent inhibitors. This research led to the synthesis of a series of derivatives, with compound 5f emerging as the most potent inhibitor, exhibiting an IC₅₀ of 22 nM.[4] This suggests that the chemical scaffold of this compound is amenable to optimization for enhanced therapeutic potential.
Conclusion
This compound is a groundbreaking pharmacological tool for studying the physiological and pathophysiological roles of ANO1. Its high potency and selectivity, coupled with its well-characterized mechanism of action, make it a valuable lead compound for the development of novel therapeutics for a range of diseases where ANO1 is implicated, including cancer, hypertension, and secretory diarrheas. The detailed experimental protocols and understanding of its impact on cellular signaling pathways provide a solid foundation for further research and drug development efforts.
References
- 1. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 2. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel this compound derivatives as potent and selective ANO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium-activated chloride channel ANO1 promotes breast cancer progression by activating EGFR and CAMK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
The Discovery and Synthesis of Ani9: A Potent and Selective ANO1 Channel Blocker
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that plays a pivotal role in a multitude of physiological processes, including fluid secretion, smooth muscle contraction, and neuronal excitability. Emerging evidence has implicated the overexpression and aberrant activity of ANO1 in the pathophysiology of several diseases, most notably in various forms of cancer where it contributes to cell proliferation, migration, and tumor growth. This has positioned ANO1 as a promising therapeutic target for the development of novel anticancer agents. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Ani9, a potent and selective small-molecule inhibitor of the ANO1 channel.
Discovery of this compound
This compound was identified through a high-throughput screening (HTS) of a synthetic small molecule library containing 54,400 compounds.[1] The screening aimed to identify potent inhibitors of the ANO1 channel. The assay utilized Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).[1] In this system, activation of ANO1 channels by an agonist leads to an influx of iodide, which quenches the YFP fluorescence. Inhibitors of ANO1 would therefore prevent this fluorescence quenching.
The screening identified 66 initial hits that inhibited iodide influx by more than 70%. Further characterization of these hits led to the identification of three potent inhibitors, with this compound being the most potent and selective.[1]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 2-(4-chloro-2-methylphenoxy)-N'-[(2-methoxyphenyl)methylideneamino]-acetamide | [1] |
| Molecular Formula | C17H17ClN2O3 | |
| Molecular Weight | 332.78 g/mol | |
| Appearance | Solid | |
| Purity | ≥98% (HPLC) | |
| CAS Number | 356102-14-2 |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a plausible synthetic route can be inferred from the synthesis of related acetohydrazide and acetamide derivatives. The synthesis of this compound, a hydrazone, likely involves a two-step process:
-
Formation of the Acetohydrazide Intermediate: The synthesis would begin with the reaction of a phenoxyacetic acid derivative, specifically (4-chloro-2-methylphenoxy)acetic acid, with a suitable activating agent (e.g., thionyl chloride or a carbodiimide) to form an activated ester or acid chloride. This intermediate would then be reacted with hydrazine hydrate to yield 2-(4-chloro-2-methylphenoxy)acetohydrazide.
-
Condensation to Form the Hydrazone: The final step involves the condensation reaction between the 2-(4-chloro-2-methylphenoxy)acetohydrazide intermediate and 2-methoxybenzaldehyde. This reaction is typically carried out in a suitable solvent like ethanol, often with catalytic amounts of acid, to form the final product, this compound.
A generalized workflow for this proposed synthesis is depicted below.
Biological Activity and Potency
This compound is a highly potent and selective inhibitor of the ANO1 channel. Electrophysiological studies have demonstrated its ability to block ANO1-mediated currents with a half-maximal inhibitory concentration (IC50) in the nanomolar range.
| Target | IC50 | Cell Line | Assay Method | Reference |
| ANO1 (TMEM16A) | 77 nM | FRT-ANO1 | Whole-cell patch clamp | [1] |
| ANO1 (TMEM16A) | ~110 nM | Endogenous human ANO1 | Cellular assay | |
| ANO2 (TMEM16B) | > 10 µM | FRT-ANO2 | Apical membrane current | [1] |
| CFTR | No significant inhibition at 30 µM | FRT-CFTR | Apical membrane current | [1] |
| ENaC | No significant inhibition at 30 µM | T84 cells | ENaC activity assay | [1] |
A derivative of this compound, designated as 5f , has been synthesized and shown to have an even greater potency for ANO1, with an IC50 of 22 nM.[2]
Experimental Protocols
High-Throughput Screening for ANO1 Inhibitors
The discovery of this compound was facilitated by a robust high-throughput screening assay.
-
Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensitive YFP (YFP-H148Q/I152L).
-
Assay Principle: The assay measures the quenching of YFP fluorescence upon the influx of iodide through activated ANO1 channels.
-
Procedure:
-
FRT-ANO1/YFP cells are plated in 96-well plates.
-
Cells are incubated with test compounds (e.g., at a concentration of 25 µM) for 10 minutes.
-
An iodide-containing solution with an ANO1 agonist (e.g., 100 µM ATP to raise intracellular calcium) is added.
-
The rate of YFP fluorescence quenching is measured using a plate reader.
-
A decrease in the rate of fluorescence quenching indicates inhibition of ANO1.
-
Whole-Cell Patch Clamp Electrophysiology
The functional inhibition of ANO1 by this compound was confirmed using the gold-standard whole-cell patch-clamp technique.
-
Cell Line: FRT cells stably expressing human ANO1.
-
Recording Configuration: Whole-cell patch clamp.
-
Procedure:
-
An individual FRT-ANO1 cell is "patched" with a glass micropipette, forming a high-resistance (gigaohm) seal.
-
The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior.
-
The membrane potential is held at a constant value (e.g., 0 mV), and voltage pulses are applied (e.g., from -100 mV to +100 mV).
-
ANO1 channels are activated by including an agonist (e.g., ATP in the extracellular solution or a defined free calcium concentration in the pipette solution).
-
The resulting chloride currents are recorded.
-
This compound is applied to the cell, and the inhibition of the ANO1 current is measured.
-
Signaling Pathways Modulated by this compound
The therapeutic potential of this compound stems from its ability to inhibit the ANO1 channel, which is a key player in several signaling pathways implicated in cancer progression. By blocking ANO1, this compound can effectively disrupt these pro-oncogenic cascades.
EGFR Signaling Pathway
ANO1 has been shown to physically associate with and potentiate the activity of the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation in many cancers. Inhibition of ANO1 with this compound can lead to a reduction in EGFR phosphorylation and the subsequent dampening of downstream signaling.
MAPK/ERK and PI3K/AKT Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/AKT) pathways are critical downstream effectors of EGFR and other receptor tyrosine kinases. These pathways regulate cell growth, survival, and proliferation. By inhibiting the upstream activation of EGFR through ANO1 blockade, this compound can indirectly suppress the activity of both the MAPK/ERK and PI3K/AKT pathways.
Conclusion
This compound is a novel, potent, and selective inhibitor of the ANO1 calcium-activated chloride channel, discovered through a comprehensive high-throughput screening campaign. Its ability to effectively block ANO1 activity translates into the suppression of key oncogenic signaling pathways, including the EGFR, MAPK/ERK, and PI3K/AKT cascades. These findings underscore the potential of this compound and its derivatives as valuable research tools for dissecting the physiological and pathophysiological roles of ANO1 and as promising lead compounds for the development of targeted therapies for cancers and other diseases characterized by ANO1 hyperexcitability. Further investigation into the synthesis and optimization of this compound analogs is warranted to advance these promising findings towards clinical applications.
References
Ani9: A Technical Guide to its Biological Functions and Affected Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ani9 is a potent and selective small-molecule inhibitor of Anoctamin 1 (ANO1), also known as Transmembrane protein 16A (TMEM16A).[1][2][3] ANO1 is a calcium-activated chloride channel (CaCC) that plays a crucial role in a variety of physiological processes, including epithelial fluid secretion, smooth muscle contraction, nociception, and cancer progression.[1][4][5] Due to its involvement in these critical functions, ANO1 has emerged as a significant therapeutic target for a range of diseases such as hypertension, diarrhea, pain, asthma, and cancer.[4][5] this compound, identified through high-throughput screening, offers a valuable pharmacological tool for studying the physiological and pathological roles of ANO1 with high precision.[4][5]
Biological Function of this compound: Potent and Selective Inhibition of ANO1
The primary biological function of this compound is the potent and selective inhibition of the ANO1 chloride channel.[2][3] Electrophysiological studies have demonstrated that this compound effectively blocks ANO1 channel activity with submicromolar potency.[4][5] A key advantage of this compound is its high selectivity for ANO1 over other ion channels, including the closely related ANO2, the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), and the Epithelial Sodium Channel (ENaC).[1][2][3] This selectivity makes this compound a superior research tool compared to other less selective CaCC inhibitors.
Quantitative Data on this compound Activity
The inhibitory potency and selectivity of this compound have been quantified in various studies. The following tables summarize the key quantitative data.
| Target | IC50 | Assay | Reference |
| Human ANO1 (hANO1) | 77 nM | YFP-HTS Assay | [2][3] |
| Human ANO1 (hANO1) | 0.08 µmol/L | YFP-HTS Assay | [1] |
| Human ANO2 (hANO2) | No significant effect up to 10 µM | YFP Quenching Assay |
Table 1: Inhibitory Potency of this compound
| Channel/Signaling Pathway | Concentration of this compound | Effect | Reference |
| ANO2 | 10 µM | No effect | [2][3] |
| CFTR | 30 µM | No inhibitory effect | [1] |
| VRAC | 30 µM | No inhibitory effect | [1] |
| ENaC | 30 µM | No effect | [2][3] |
| Intracellular Ca2+ Signaling | 30 µM | No effect | [1] |
Table 2: Selectivity Profile of this compound
Signaling Pathways Affected by this compound
By inhibiting ANO1, this compound influences several downstream signaling pathways that are regulated by ANO1 activity. ANO1 has been shown to modulate key pathways involved in cell proliferation, survival, and migration.
EGFR, MAPK/ERK, and PI3K/Akt Signaling Pathways
Anoctamin 1 is known to regulate multiple signaling cascades, including the epidermal growth factor receptor (EGFR) pathway, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway. Inhibition of ANO1 by this compound is therefore expected to impact these critical cellular signaling networks.
Figure 1: this compound's impact on ANO1 and downstream signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are summaries of key experimental protocols used in the characterization of this compound.
High-Throughput Screening (HTS) for ANO1 Inhibitors using a YFP-Based Assay
This assay is used to identify inhibitors of ANO1 by measuring the quenching of Yellow Fluorescent Protein (YFP) fluorescence by iodide influx through the channel.
-
Cell Culture: Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensitive YFP (H148Q/I152L) are cultured in 96-well black-walled microplates.
-
Compound Application: Test compounds, including this compound, are added to the wells and incubated for a specified period (e.g., 20 minutes).
-
Channel Activation: ANO1 channels are activated by an agonist that increases intracellular Ca2+, such as ATP (100 µM).
-
Fluorescence Measurement: The plate is transferred to a plate reader to measure the rate of YFP fluorescence quenching upon the addition of an iodide-containing solution. A faster quenching rate indicates higher ANO1 activity.
-
Data Analysis: The initial slope of the fluorescence decrease is determined by non-linear regression. The inhibitory effect of the compounds is calculated by comparing the quenching rate in the presence and absence of the inhibitor.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to directly measure the chloride currents through ANO1 channels in the cell membrane.
-
Cell Preparation: FRT cells stably expressing human ANO1 are used. The cells are bathed in a recording solution.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-8 MΩ and filled with an intracellular solution containing a low chloride concentration.
-
Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total membrane current.
-
Current Recording: ANO1 currents are elicited by voltage steps. The effect of this compound is determined by applying the compound to the bath solution and measuring the change in the current amplitude.
Figure 2: Experimental workflow for the identification and validation of this compound.
Conclusion
This compound is a highly potent and selective inhibitor of the ANO1 calcium-activated chloride channel. Its well-defined mechanism of action and high selectivity make it an invaluable tool for researchers in both academic and industrial settings. By affecting ANO1, this compound provides a means to investigate the roles of this channel in various physiological and pathological conditions and to explore its potential as a therapeutic target in diseases such as cancer, hypertension, and cystic fibrosis. The detailed experimental protocols and quantitative data provided in this guide serve as a comprehensive resource for scientists working to further elucidate the biological functions of ANO1 and to develop novel therapeutic strategies targeting this important ion channel.
References
- 1. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
The Role of Ani9 in Elucidating Downstream Pathways of Intracellular Calcium Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of physiological processes, from gene transcription and cell proliferation to muscle contraction and neurotransmission. The specificity of cellular responses to Ca²⁺ signals is determined by the amplitude, frequency, and spatial localization of Ca²⁺ transients. These signals are decoded by a host of Ca²⁺-binding proteins, including enzymes, ion channels, and transcription factors. A key family of effectors in Ca²⁺ signaling pathways are the Anoctamin (ANO) or Transmembrane member 16 (TMEM16) proteins, particularly ANO1 (TMEM16A), a Ca²⁺-activated chloride channel (CaCC).
This technical guide focuses on Ani9, a potent and selective small-molecule inhibitor of ANO1. Contrary to modulating Ca²⁺ signaling itself, research indicates that this compound does not directly affect intracellular calcium levels[1]. Instead, it serves as a critical pharmacological tool to investigate the physiological and pathophysiological roles of ANO1, a downstream effector of Ca²⁺ signals. By selectively blocking ANO1, this compound allows researchers to dissect the specific contributions of this channel to cellular processes that are initiated by an increase in intracellular Ca²⁺. This document provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways and experimental workflows.
This compound: A Selective Inhibitor of the Calcium-Activated Chloride Channel ANO1
This compound, chemically identified as 2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]-acetamide, was discovered through high-throughput screening as a highly potent and selective inhibitor of the ANO1 chloride channel[1][2]. ANO1 channels are gated by intracellular Ca²⁺ and, upon activation, mediate chloride efflux, which leads to membrane depolarization. This change in membrane potential can, in turn, influence a variety of cellular functions, including fluid secretion, smooth muscle contraction, and cell proliferation[1][2].
Crucially, studies have demonstrated that this compound exhibits high selectivity for ANO1 over other channels, including ANO2, which shares significant amino acid homology, and the CFTR chloride channel[1][2]. Furthermore, it has been shown that this compound does not interfere with intracellular calcium signaling itself, making it an ideal tool to probe the function of ANO1 in response to Ca²⁺ stimuli[1].
Quantitative Data: Inhibitory Potency of this compound
The potency of this compound in inhibiting ANO1 has been quantified in various studies. The following table summarizes the key inhibitory concentration (IC₅₀) values for this compound against ATP-induced ANO1 activation, providing a comparison with other known ANO1 inhibitors.
| Compound | Cell Line | Method of ANO1 Activation | IC₅₀ (µM) | Reference |
| This compound | FRT-ANO1 | 100 µM ATP | 0.077 ± 0.0011 | [2] |
| T16Ainh-A01 | FRT-ANO1 | 100 µM ATP | 1.39 ± 0.59 | [2] |
| MONNA | FRT-ANO1 | 100 µM ATP | 1.95 ± 1.16 | [2] |
Signaling Pathways and Mechanism of Action
The following diagram illustrates the relationship between intracellular Ca²⁺ signaling, the activation of the ANO1 channel, and the inhibitory action of this compound. An increase in intracellular Ca²⁺, triggered by various stimuli, leads to the opening of the ANO1 channel and subsequent chloride efflux. This compound selectively blocks this channel, thereby preventing the downstream effects of ANO1 activation without altering the initial Ca²⁺ signal.
Caption: Signaling pathway of ANO1 activation by intracellular Ca²⁺ and its inhibition by this compound.
Experimental Protocols
The use of this compound is central to methodologies aimed at characterizing the function of ANO1. Below are detailed protocols for key experiments.
Cell Culture and Maintenance
-
Cell Lines: Fischer Rat Thyroid (FRT) cells stably expressing human ANO1 (FRT-ANO1) are commonly used for inhibitor screening[2]. Alternatively, cell lines with high endogenous ANO1 expression, such as PC3 human prostate cancer cells or Capan-1 human pancreatic carcinoma cells, can be utilized[2].
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., Coon’s modified Ham’s F-12 for FRT cells) supplemented with fetal bovine serum (FBS), penicillin, streptomycin, and a selection antibiotic (e.g., G418 for stably transfected cells) at 37°C in a humidified atmosphere of 5% CO₂.
Measurement of ANO1-Mediated Chloride Current (Electrophysiology)
This protocol describes the use of a Ussing chamber to measure apical membrane currents in polarized epithelial cells.
-
Cell Plating: FRT-ANO1 cells are seeded onto permeable supports (e.g., Snapwell inserts) and grown until a polarized monolayer with high transepithelial resistance (>500 Ω·cm²) is formed.
-
Ussing Chamber Setup: The permeable support is mounted in a Ussing chamber with symmetrical bathing solutions (e.g., a chloride-containing solution on the basolateral side and a low-chloride, high-gluconate solution on the apical side to establish a chloride gradient).
-
Permeabilization: The basolateral membrane is permeabilized with a pore-forming agent like nystatin (e.g., 200 µg/mL) to allow experimental control of the intracellular environment and to isolate the apical membrane current.
-
Inhibitor Application: this compound, at various concentrations, is added to the apical bath 20 minutes prior to ANO1 activation to allow for equilibration[2].
-
ANO1 Activation: ANO1 is activated by applying an agonist that increases intracellular Ca²⁺, such as ATP (e.g., 100 µM), to the basolateral side[2].
-
Data Acquisition: The short-circuit current (Isc), representing the net ion transport across the epithelium (in this case, primarily Cl⁻ secretion through apical ANO1), is measured using a voltage-clamp amplifier. The change in Isc upon ATP stimulation in the presence and absence of this compound is used to determine the inhibitory effect.
Halide-Sensitive YFP Quenching Assay for ANO1 Activity
This is a cell-based fluorescence assay to measure chloride channel activity in response to a halide influx.
-
Cell Preparation: Cells expressing both ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP) mutant (e.g., YFP-F46L/H148Q/I152L) are plated in a multi-well plate (e.g., 96-well).
-
Inhibitor Incubation: Cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 20 minutes)[2].
-
Assay Procedure:
-
The initial YFP fluorescence is measured.
-
A stimulus to increase intracellular Ca²⁺ (e.g., ATP) is added to activate ANO1.
-
Simultaneously or immediately after, a halide solution (e.g., NaI) is added. The influx of I⁻ through the activated ANO1 channels quenches the YFP fluorescence.
-
-
Data Analysis: The rate of YFP quenching is proportional to the halide influx and thus to ANO1 activity. The dose-response curve for this compound is generated by plotting the quenching rate against the inhibitor concentration.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the effect of this compound on ANO1 activity in response to a Ca²⁺-mobilizing stimulus.
Caption: Experimental workflow for assessing this compound's inhibition of Ca²⁺-activated ANO1.
Conclusion
This compound is a powerful pharmacological tool for the study of ANO1, a key downstream component of many Ca²⁺ signaling pathways. Its high potency and selectivity, combined with its lack of direct effect on intracellular Ca²⁺ dynamics, make it an invaluable reagent for isolating the specific contributions of ANO1-mediated chloride currents to cellular physiology. By employing the experimental protocols outlined in this guide, researchers can effectively leverage this compound to explore the intricate roles of ANO1 in health and disease, paving the way for the development of novel therapeutic strategies for conditions such as cancer, hypertension, pain, and asthma, where ANO1 activity is implicated[1][2].
References
The Therapeutic Potential of Ani9: A Selective ANO1 Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides an in-depth review of the current scientific literature on Ani9, a novel small-molecule inhibitor of the Anoctamin 1 (ANO1) calcium-activated chloride channel. We will explore its mechanism of action, therapeutic potential, and the experimental methodologies used to characterize its activity.
Introduction
Anoctamin 1 (ANO1), also known as Transmembrane protein 16A (TMEM16A), is a calcium-activated chloride channel (CaCC) that plays a crucial role in a variety of physiological processes. These include fluid secretion, smooth muscle contraction, and nociception.[1][2][3] Dysregulation of ANO1 has been implicated in several diseases, including cancer, hypertension, pain, diarrhea, and asthma.[1][2][3] Consequently, the development of potent and selective ANO1 inhibitors has become a significant area of interest for therapeutic intervention.
This compound, with the chemical name 2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]-acetamide, was identified through a high-throughput screening of 54,400 synthetic small molecules as a highly potent and selective inhibitor of ANO1.[1][2][3] This document summarizes the key findings related to this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and the experimental workflows used in its discovery and characterization.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity and selectivity of this compound compared to other known ANO1 inhibitors.
| Compound | IC50 (ANO1) | IC50 (ANO2) | Selectivity (ANO1 vs ANO2) | Reference |
| This compound | 77 ± 1.1 nM | > 10 µM | > 130-fold | [1][3] |
| T16Ainh-A01 | 1.39 ± 0.59 µM | Potently blocks | Low | [1][3] |
| MONNA | 1.95 ± 1.16 µM | Potently blocks | Low | [1][3] |
| Table 1: Comparative Inhibitory Potency and Selectivity of this compound. |
| Concentration of this compound | Inhibition of ATP-induced ANO1 Chloride Currents | Reference |
| 50 nM | 52.0 ± 3.7% | [1] |
| 100 nM | 95.4 ± 0.5% | [1] |
| 1 µM | 98.7 ± 0.5% | [1] |
| Table 2: Dose-Dependent Inhibition of ANO1 by this compound in FRT-ANO1 Cells (Patch-Clamp Analysis). |
| Ion Channel / Transporter | Effect of this compound | Concentration Tested | Reference |
| ANO2 | Negligible | Up to 10 µM | [1][3] |
| CFTR | No effect | Not specified | [1][2][3] |
| VRAC | Negligible | 1 µM | [1] |
| ENaC | No effect | Not specified | [1] |
| Intracellular Ca2+ Signaling | No effect | Not specified | [1][2][3] |
| Table 3: Selectivity Profile of this compound against Other Ion Channels and Cellular Processes. |
Experimental Protocols
High-Throughput Screening (HTS) for ANO1 Inhibitors
The discovery of this compound was the result of a cell-based high-throughput screening assay using Fischer rat thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).
-
Cell Culture: FRT cells were cultured in F-12 Coon's modified medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Principle: The assay measures the rate of I⁻ influx into the cells, which quenches the YFP fluorescence. Inhibition of ANO1 activity results in a slower quenching rate.
-
Procedure:
-
Cells were seeded into 384-well plates.
-
A library of 54,400 synthetic small molecules was added to the wells.
-
The cells were then placed in a plate reader, and a baseline fluorescence was measured.
-
An I⁻-containing solution was added to activate the ANO1 channels, and the change in fluorescence over time was monitored.
-
Compounds that significantly reduced the rate of YFP quenching were identified as potential ANO1 inhibitors.
-
Electrophysiological Analysis (Whole-Cell Patch-Clamp)
To confirm the inhibitory effect of this compound on ANO1 chloride channel activity, whole-cell patch-clamp analysis was performed on FRT cells expressing ANO1.
-
Cell Preparation: FRT-ANO1 cells were grown on glass coverslips.
-
Recording Solution: The extracellular solution contained (in mM): 140 NMDG-Cl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH 7.4). The intracellular pipette solution contained (in mM): 140 NMDG-Cl, 1 MgCl₂, 10 HEPES, and 5 EGTA (pH 7.2), with free Ca²⁺ buffered to the desired concentration.
-
Procedure:
-
A glass micropipette with a resistance of 3-5 MΩ was used to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
The membrane patch was then ruptured to achieve the whole-cell configuration.
-
Membrane currents were recorded using an Axopatch 200B amplifier and pCLAMP software.
-
ANO1 was activated by applying 100 µM ATP to the extracellular solution.
-
This compound was then perfused at various concentrations to determine its inhibitory effect on the ATP-induced currents.
-
YFP Quenching Assay for VRAC Activity
To assess the selectivity of this compound, its effect on the volume-regulated anion channel (VRAC) was measured using a YFP quenching assay in LN215 cells, which endogenously express VRAC.
-
Cell Culture: LN215 cells stably expressing the YFP halide sensor were used.
-
Assay Principle: Similar to the HTS assay, this method measures the rate of I⁻ influx upon VRAC activation.
-
Procedure:
-
Cells were seeded in 96-well plates.
-
The cells were pre-incubated with this compound or other inhibitors.
-
VRAC was activated by a hypotonic solution.
-
The rate of YFP fluorescence quenching was measured to determine the level of VRAC inhibition.
-
Visualizations
Signaling Pathway of ANO1 and Therapeutic Intervention by this compound
Caption: The role of ANO1 in disease and its inhibition by this compound.
Experimental Workflow for the Discovery and Validation of this compound
Caption: Workflow for the identification and validation of this compound.
Conclusion
The discovery of this compound represents a significant advancement in the search for selective ANO1 inhibitors. Its high potency and, most notably, its selectivity for ANO1 over the closely related ANO2 and other ion channels, make it a valuable pharmacological tool for studying the physiological and pathophysiological roles of ANO1.[1][2][3] Furthermore, the promising in vitro data suggest that this compound and its derivatives are viable candidates for further preclinical and clinical development for the treatment of a range of disorders, including certain cancers, hypertension, chronic pain, secretory diarrheas, and asthma.[1] Future research should focus on the in vivo efficacy, pharmacokinetic, and toxicological profiles of this compound to fully elucidate its therapeutic potential.
References
- 1. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 2. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Investigating the Physiological Effects of ANO1 Inhibition by Ani9
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physiological effects of inhibiting the Anoctamin 1 (ANO1) calcium-activated chloride channel with the potent and selective small molecule inhibitor, Ani9. ANO1, also known as TMEM16A, is a critical player in numerous physiological processes, and its dysregulation is implicated in a variety of pathologies, including cancer, asthma, and hypertension.[1] This document details the mechanism of action of this compound, its impact on key cellular signaling pathways, and provides established experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key pathways and experimental workflows are visualized to facilitate a deeper understanding of ANO1 inhibition.
Introduction to ANO1 and the Inhibitor this compound
Anoctamin 1 (ANO1) is a calcium-activated chloride channel (CaCC) that plays a fundamental role in epithelial fluid secretion, smooth muscle contraction, and neuronal excitability.[1] Its overexpression has been linked to the progression of various cancers, including those of the head and neck, breast, and prostate, by promoting cell proliferation, migration, and invasion.[1][2] Consequently, ANO1 has emerged as a promising therapeutic target.
This compound is a novel, potent, and highly selective small-molecule inhibitor of ANO1.[3][4][5] Discovered through high-throughput screening, this compound exhibits submicromolar potency and displays negligible effects on the closely related ANO2 channel, intracellular calcium signaling, or the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, making it a valuable tool for studying ANO1 function and a potential candidate for therapeutic development.[3][4]
Quantitative Data on this compound Inhibition
The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on ANO1 channel activity and its downstream consequences.
Table 1: In Vitro Inhibition of ANO1 by this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 for ANO1 Inhibition | 77 ± 1.1 nM | FRT-ANO1 cells (apical membrane current) | [4] |
| ~10.6 µM (for comparison with another inhibitor) | FRT cells expressing ANO1 and YFP (YFP quenching) | [6] | |
| Inhibition of ATP-induced ANO1 Chloride Currents | 52.0 ± 3.7% at 50 nM | FRT cells expressing ANO1 (whole-cell patch clamp) | [3][7] |
| 95.4 ± 0.5% at 100 nM | FRT cells expressing ANO1 (whole-cell patch clamp) | [3][7] | |
| 98.7 ± 0.5% at 1 µM | FRT cells expressing ANO1 (whole-cell patch clamp) | [3][7] | |
| Selectivity (ANO1 vs. ANO2) | Negligible effect on ANO2 up to 10 µM | FRT-ANO2 cells (YFP quenching assay) | [3] |
Table 2: Effects of this compound on Downstream Signaling Pathways (Illustrative)
| Downstream Target | Effect of this compound Treatment | Cell Line | Quantitative Change (Example) | Reference |
| p-EGFR | Inhibition of phosphorylation | Cancer cell lines | Dose-dependent decrease in p-EGFR/EGFR ratio | [1] |
| p-ERK1/2 | Inhibition of phosphorylation | Cancer cell lines | Dose-dependent decrease in p-ERK/ERK ratio | [1] |
| p-Akt | Inhibition of phosphorylation | Cancer cell lines | Dose-dependent decrease in p-Akt/Akt ratio | [8] |
Note: Specific quantitative data for the effect of this compound on the phosphorylation of these proteins is still emerging. The table reflects the established role of ANO1 in these pathways and the expected effect of its inhibition.
Signaling Pathways Modulated by ANO1 Inhibition
ANO1 is known to modulate several key signaling pathways that are crucial for cell growth, proliferation, and survival. This compound, by inhibiting ANO1, effectively downregulates these pathways.
EGFR-MAPK/ERK Signaling Pathway
ANO1 can physically associate with and activate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the downstream Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway.[1][2] This pathway is a central regulator of cell proliferation and survival. Inhibition of ANO1 by this compound is expected to reduce EGFR and subsequent ERK1/2 phosphorylation.
PI3K/Akt Signaling Pathway
ANO1 activity has also been linked to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, another critical regulator of cell survival and apoptosis.[1][2] Inhibition of ANO1 by this compound is anticipated to lead to a reduction in Akt phosphorylation.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the effects of this compound on ANO1 are provided below.
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion channel activity of ANO1.
-
Cell Preparation:
-
HEK293T or FRT cells are transfected with a plasmid encoding human ANO1.
-
Cells are cultured for 24-36 hours post-transfection before recording.
-
-
Solutions:
-
Bath Solution (extracellular): 150 mM NMDG-Cl, 1 mM MgCl₂, 10 mM glucose, 10 mM HEPES (pH 7.4).
-
Pipette Solution (intracellular): 150 mM NMDG-Cl, 10 mM EGTA, 6.6 mM CaCl₂, 1 mM MgCl₂, 3 mM MgATP, 5 mM HEPES (pH 7.2).[6]
-
-
Recording Parameters:
-
Pipettes are pulled from borosilicate glass to a resistance of 3-5 MΩ.[7]
-
A whole-cell configuration is established.
-
Voltage pulses are applied from -100 mV to +100 mV in 20 mV increments.[6][7]
-
ANO1 is activated by including 100 µM ATP in the bath solution.
-
This compound is added to the bath solution at desired concentrations to measure inhibition.
-
-
Data Analysis:
-
Current density (pA/pF) is calculated and plotted against voltage to generate I-V curves.
-
The percentage of inhibition is determined by comparing the current amplitude before and after this compound application.
-
YFP Quenching Assay
This is a cell-based fluorescence assay to measure ANO1-mediated iodide influx.
-
Cell Preparation:
-
FRT cells are co-transfected with plasmids for human ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP-F46L/H148Q/I152L).
-
Cells are seeded in 96-well plates.
-
-
Assay Procedure:
-
Cells are washed with a standard buffer solution.
-
This compound at various concentrations is added to the wells and incubated for 10-20 minutes.
-
The plate is placed in a fluorescence microplate reader.
-
Baseline YFP fluorescence is measured for a few seconds.
-
An iodide-containing solution (e.g., 70 mM iodide) with an ANO1 activator (e.g., 100 µM ATP) is injected into the wells.
-
YFP fluorescence is continuously measured. The influx of iodide quenches the YFP fluorescence.
-
-
Data Analysis:
-
The initial rate of fluorescence decrease is calculated.
-
The IC50 value for this compound is determined by plotting the percentage of inhibition against the log of the this compound concentration.
-
Short-Circuit Current (Isc) Measurement in Ussing Chambers
This technique measures transepithelial ion transport.
-
Cell Preparation:
-
FRT cells expressing ANO1 are grown to confluence on permeable supports (e.g., Snapwell inserts).
-
-
Ussing Chamber Setup:
-
The permeable supports are mounted in Ussing chambers.
-
The basolateral side is bathed with a standard HCO₃⁻-buffered solution.
-
The apical side is bathed with a half-Cl⁻ solution to create a chloride gradient.
-
The basolateral membrane is permeabilized with amphotericin B to isolate the apical membrane current.
-
-
Measurement:
-
The system is allowed to equilibrate.
-
This compound is added to both the apical and basolateral chambers and incubated.
-
ANO1 is activated by adding ATP to the apical solution.
-
The change in short-circuit current (Isc) is recorded.
-
-
Data Analysis:
-
The peak Isc is measured, and the percentage of inhibition by this compound is calculated.
-
Cell Proliferation Assay (CCK-8 or MTS)
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Seeding:
-
Cancer cells (e.g., PC-3 for prostate cancer) are seeded in 96-well plates at a density of approximately 5,000 cells/well and allowed to adhere overnight.
-
-
Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Control wells receive medium with the vehicle (e.g., DMSO).
-
Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
Assay:
-
10 µL of CCK-8 or MTS reagent is added to each well.
-
The plate is incubated for 1-4 hours at 37°C.
-
The absorbance is measured at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the control.
-
The IC50 for cell proliferation inhibition is calculated from the dose-response curve.
-
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of this compound in a living organism.
-
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice) are used.
-
-
Tumor Implantation:
-
Cancer cells (e.g., PC-3) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.
-
Tumors are allowed to grow to a palpable size.
-
-
Treatment:
-
Mice are randomized into control and treatment groups.
-
This compound is administered to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
The control group receives the vehicle.
-
-
Monitoring:
-
Tumor size is measured regularly (e.g., with calipers) and tumor volume is calculated.
-
Body weight and general health of the mice are monitored.
-
-
Endpoint Analysis:
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).
-
-
Data Analysis:
-
Tumor growth curves are plotted for each group.
-
Statistical analysis is performed to determine the significance of tumor growth inhibition by this compound.
-
Conclusion
This compound is a powerful and selective tool for investigating the physiological and pathophysiological roles of the ANO1 channel. Its ability to potently inhibit ANO1 activity provides a means to dissect the involvement of this channel in various cellular processes, particularly in the context of cancer cell proliferation and survival through the EGFR/MAPK/ERK and PI3K/Akt signaling pathways. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore the therapeutic potential of targeting ANO1 with inhibitors like this compound. As research progresses, a deeper understanding of the intricate mechanisms governed by ANO1 will undoubtedly pave the way for novel therapeutic strategies in a range of diseases.
References
- 1. BioRender App [app.biorender.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative analysis of ERK signaling inhibition in colon cancer cell lines using phospho-specific flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
The chemical structure and properties of Ani9
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ani9 is a potent and selective small-molecule inhibitor of the Anoctamin-1 (ANO1/TMEM16A) calcium-activated chloride channel (CaCC).[1][2] Discovered through high-throughput screening, this compound has emerged as a valuable pharmacological tool for studying the physiological and pathophysiological roles of ANO1.[3][4] Its ability to modulate ANO1 activity with high specificity makes it a promising candidate for therapeutic development in a range of disorders, including cancer, hypertension, pain, diarrhea, and asthma.[2][3][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and an examination of its impact on cellular signaling pathways.
Chemical Structure and Properties
This compound, with the chemical name 2-(4-Chloro-2-methylphenoxy)-N'-[(2-methoxyphenyl)methylideneamino]-acetamide, is a hydrazone derivative.[5][6] Its chemical structure and key properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-(4-Chloro-2-methylphenoxy)-N'-[(2-methoxyphenyl)methylideneamino]-acetamide | [1][5] |
| Molecular Formula | C17H17ClN2O3 | [1][5] |
| Molecular Weight | 332.78 g/mol | [1][5] |
| CAS Number | 356102-14-2 | [5] |
| Appearance | White to off-white solid | [7] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble in DMSO | [8] |
| SMILES Code | O=C(N/N=C/C1=CC=CC=C1OC)COC2=CC=C(Cl)C=C2C | [5] |
| InChI Key | KDALDZRKOBJXIE-VXLYETTFSA-N | [5] |
| Storage | Store at -20°C | [1][8] |
Mechanism of Action and Biological Activity
This compound is a potent and selective inhibitor of the ANO1 chloride channel, with a reported IC50 of 77 nM.[7][9] ANO1, a calcium-activated chloride channel, is implicated in a variety of physiological processes, including fluid secretion, smooth muscle contraction, and nociception.[3][5] Dysregulation of ANO1 activity has been linked to several diseases, most notably various forms of cancer where it is often overexpressed.[2][6]
This compound exhibits high selectivity for ANO1 over other chloride channels, including the closely related ANO2, as well as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Epithelial Sodium Channel (ENaC).[2][4] This specificity makes this compound a superior research tool compared to less selective CaCC inhibitors.
The inhibitory effect of this compound on ANO1 leads to a reduction in cancer cell proliferation, migration, and invasion in cell lines where ANO1 is highly expressed, such as PC3 (prostate cancer), MCF7 (breast cancer), and BxPC3 (pancreatic cancer).[6] Furthermore, this compound has been shown to inhibit smooth muscle contractions in mice.[7]
Table 2: Inhibitory Activity of this compound
| Target | IC50 | Cell Line/System | Reference |
| ANO1 (human) | 77 nM | Fischer Rat Thyroid (FRT) cells expressing human ANO1 | [7][10] |
| Endogenous CaCC | 110 nM | PC3, Capan-1, and NHNE cells | [7] |
| ANO2 (mouse) | Negligible effect at 1 µM | FRT cells expressing mouse ANO2 | [4] |
| CFTR | No effect at 30 µM | FRT cells expressing CFTR | [4][8] |
| ENaC | No effect at 30 µM | T84 cells | [8] |
Signaling Pathways
The inhibition of ANO1 by this compound impacts several downstream signaling pathways that are crucial for cell proliferation, survival, and migration. ANO1 has been shown to modulate the activity of key signaling molecules, including the Epidermal Growth Factor Receptor (EGFR) and subsequent downstream cascades.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a two-step process starting from 4-chloro-2-methylphenol.
Step 1: Synthesis of 2-(4-chloro-2-methylphenoxy)acetohydrazide
-
To a solution of 4-chloro-2-methylphenol in a suitable solvent (e.g., acetone), add ethyl chloroacetate and a base (e.g., potassium carbonate).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
After cooling, filter the mixture and evaporate the solvent to obtain ethyl 2-(4-chloro-2-methylphenoxy)acetate.
-
Dissolve the resulting ester in ethanol and add hydrazine hydrate.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to allow the product, 2-(4-chloro-2-methylphenoxy)acetohydrazide, to crystallize.
-
Collect the solid by filtration and wash with cold ethanol.
Step 2: Synthesis of this compound (2-(4-Chloro-2-methylphenoxy)-N'-[(2-methoxyphenyl)methylideneamino]-acetamide)
-
Dissolve 2-(4-chloro-2-methylphenoxy)acetohydrazide in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of 2-methoxybenzaldehyde to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for several hours.
-
Upon cooling, the product, this compound, will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
High-Throughput Screening for ANO1 Inhibitors
This compound was identified from a screen of 54,400 synthetic small molecules.[4] The assay utilized a cell-based system with a halide-sensitive yellow fluorescent protein (YFP) to measure ANO1 activity.
Protocol Outline:
-
Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing human ANO1 and a halide sensor YFP (e.g., YFP-H148Q/I152L).
-
Assay Principle: ANO1 is a chloride channel. When open, it allows the influx of halide ions (like iodide) which quenches the fluorescence of the YFP. The rate of fluorescence quenching is proportional to ANO1 activity.
-
Procedure: a. Plate the FRT-ANO1-YFP cells in 384-well plates. b. Add test compounds (including this compound as a control) to the wells. c. Activate ANO1 using a known agonist (e.g., ATP or a specific small-molecule activator like Eact). d. Simultaneously, add a solution containing a quenching halide (e.g., NaI). e. Measure the YFP fluorescence intensity over time using a fluorescence plate reader. f. Inhibitors of ANO1 will reduce the rate of fluorescence quenching.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to directly measure the ion currents through ANO1 channels in the cell membrane.
Protocol Outline:
-
Cell Preparation: Use FRT cells stably expressing human ANO1.
-
Pipette Solution (Intracellular): Contains a low concentration of free Ca2+ to activate ANO1 and a suitable salt solution (e.g., CsCl-based).
-
Bath Solution (Extracellular): A standard physiological salt solution (e.g., NaCl-based).
-
Procedure: a. Form a high-resistance seal (giga-seal) between a glass micropipette and the cell membrane. b. Rupture the membrane patch under the pipette to achieve the whole-cell configuration. c. Clamp the cell membrane potential at a holding potential (e.g., -60 mV). d. Apply voltage steps to elicit ANO1 currents. e. Perfuse the cell with a solution containing this compound to measure its inhibitory effect on the ANO1 current.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the effect of this compound on the viability and proliferation of cancer cells.
Protocol Outline:
-
Cell Seeding: Seed cancer cells (e.g., PC3, Capan-1) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the ANO1 chloride channel. Its defined chemical structure, robust biological activity, and high specificity make it an invaluable tool for researchers in both academic and industrial settings. The detailed protocols provided in this guide offer a starting point for the synthesis, characterization, and biological evaluation of this compound and its derivatives. Further investigation into the therapeutic potential of this compound is warranted, particularly in the context of cancers that overexpress ANO1.
References
- 1. Activation of Ca2+‐activated Cl− channel ANO1 by localized Ca2+ signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ANO1 - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. americanlaboratory.com [americanlaboratory.com]
Methodological & Application
Application Notes and Protocols for Ani9 in In-Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ani9 is a potent and selective small-molecule inhibitor of Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A).[1][2][3] ANO1 is a calcium-activated chloride channel (CaCC) that is overexpressed in various types of cancers, including prostate, breast, and gastrointestinal cancers, and is implicated in tumor proliferation, invasion, and metastasis.[1][4] this compound exerts its effects by inhibiting the synthesis of ANO1 in a concentration-dependent manner.[4] Its high selectivity for ANO1 over the homologous ANO2 and other ion channels like CFTR and ENaC makes it a valuable tool for studying the specific roles of ANO1 in cancer biology and a potential candidate for therapeutic development.[1][2][5] These application notes provide a comprehensive protocol for the use of this compound in in-vitro cell culture experiments, with a focus on assessing its impact on cancer cell viability.
Data Presentation
Quantitative data for this compound is summarized in the table below. Researchers should note that the potency of this compound can vary between different cell lines and experimental conditions. Therefore, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell model.
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 77 ± 1.1 nM | FRT-ANO1 | Apical membrane current measurement | [6] |
| IC50 | < 3 µM | N/A | General ANO1 channel activity | [3] |
| Effective Concentration | 1 µM | FRT-ANO1 | Almost complete inhibition of ANO1 | [1] |
| Effective Concentration | 50 nM - 1 µM | FRT-ANO1 | Inhibition of ATP-induced ANO1 chloride currents | [6] |
Note: The IC50 values for this compound in specific cancer cell lines using cell viability assays are not widely reported in the literature. The provided IC50 is for the inhibition of ANO1 channel activity. It is crucial to determine the IC50 for cell viability in your cancer cell line of interest empirically.
Signaling Pathway
This compound targets ANO1, which is known to modulate several key signaling pathways involved in cancer progression. Inhibition of ANO1 by this compound can lead to the downregulation of these pathways, thereby affecting cell proliferation, survival, and migration. The diagram below illustrates the central role of ANO1 in oncogenic signaling.
References
- 1. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 2. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ani9 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ani9 is a potent and selective small-molecule inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel, also known as Transmembrane member 16A (TMEM16A). In preclinical research, this compound has demonstrated significant potential in in-vitro studies for its role in modulating cellular processes governed by ANO1. This channel is implicated in a variety of physiological functions and is a therapeutic target in several diseases, including cancer, hypertension, and asthma.[1][2]
These application notes provide a summary of the available in-vitro data for this compound and a generalized protocol for its application in cell-based assays. Due to a lack of publicly available in-vivo studies, a hypothetical in-vivo protocol is provided as a starting point for researchers. It is crucial to note that the in-vivo dosage and concentration of this compound have not been established, and therefore, extensive dose-finding and toxicology studies are imperative before commencing any in-vivo experiments.
Data Presentation
In-Vitro Activity of this compound
The following table summarizes the known in-vitro quantitative data for this compound, highlighting its potency and selectivity as an ANO1 inhibitor.
| Parameter | Cell Line | Assay Type | Value | Reference |
| IC50 | FRT cells expressing human ANO1 | Apical membrane current measurement | 77 ± 1.1 nM | [3] |
| IC50 | FRT cells expressing ANO1 and YFP | YFP-quenching assay | 5.24 µM (for Schisandrathera D, another ANO1 inhibitor) | [4] |
| Inhibition | HEK293T cells expressing ANO1 | Whole-cell patch clamp | 23% at 10 µM and 60% at 30 µM (for cis-resveratrol, another ANO1 inhibitor) | [5] |
| Selectivity | FRT cells expressing ANO2 | Apical membrane current measurement | No significant inhibition at 1 µM | [3] |
Illustrative Example for In-Vivo Animal Studies
Disclaimer: The following table is a hypothetical representation of a possible in-vivo study design for this compound. The dosages and concentrations are illustrative and must be determined through rigorous dose-escalation and pharmacokinetic studies.
| Animal Model | Route of Administration | Vehicle | Hypothetical Dosage Range | Dosing Frequency | Study Duration | Potential Endpoints |
| Nude mice with prostate cancer xenografts | Intraperitoneal (IP) injection | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 1 - 50 mg/kg | Once daily | 28 days | Tumor volume, body weight, apoptosis markers (e.g., cleaved caspase-3) |
| Spontaneously Hypertensive Rats (SHR) | Oral gavage (PO) | 0.5% Methylcellulose in water | 5 - 100 mg/kg | Twice daily | 14 days | Blood pressure, heart rate, plasma drug concentration |
| Ovalbumin-sensitized mice (Asthma model) | Intratracheal (IT) instillation | Saline | 0.1 - 10 mg/kg | Single dose | 24 hours | Airway hyperresponsiveness, inflammatory cell count in BAL fluid |
Experimental Protocols
Protocol 1: In-Vitro Inhibition of ANO1 using YFP-Quenching Assay
This protocol is based on methodologies described for assessing ANO1 channel activity.[4]
1. Cell Culture:
- Culture Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP) variant (e.g., YFP-H148Q/I152L/F46L).
- Maintain cells in a suitable growth medium supplemented with antibiotics for selection.
- Plate the cells in a 96-well plate at an appropriate density and allow them to adhere and form a monolayer.
2. Compound Preparation:
- Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
- On the day of the experiment, prepare serial dilutions of this compound in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS) to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
3. Assay Procedure:
- Wash the cell monolayer twice with PBS.
- Add the different concentrations of this compound (or vehicle control) to the respective wells and incubate for a predetermined time (e.g., 10-20 minutes) at 37°C.
- Measure the baseline YFP fluorescence using a microplate reader.
- To initiate iodide influx through the ANO1 channels, add a solution containing sodium iodide (NaI) and an ANO1 activator (e.g., ATP or ionomycin) to all wells.
- Immediately begin recording the YFP fluorescence at short intervals for a defined period. The influx of iodide will quench the YFP fluorescence.
4. Data Analysis:
- Calculate the initial rate of fluorescence quenching for each well.
- Normalize the rates to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Hypothetical In-Vivo Efficacy Study in a Xenograft Mouse Model
Disclaimer: This is a generalized and hypothetical protocol. The specific details, especially the dosage and vehicle, must be optimized based on preliminary studies.
1. Animal Model:
- Use immunodeficient mice (e.g., athymic nude mice).
- Implant human cancer cells overexpressing ANO1 (e.g., PC-3 prostate cancer cells) subcutaneously into the flank of each mouse.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
2. Animal Housing and Randomization:
- House the mice in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
- Once tumors reach the desired size, randomize the mice into treatment and control groups.
3. Drug Preparation and Administration:
- Vehicle Preparation: Prepare a sterile vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
- This compound Formulation: Based on dose-finding studies, prepare the desired concentration of this compound in the vehicle.
- Administer this compound or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection) at a specified frequency and duration.
4. Monitoring and Endpoints:
- Measure tumor volume and body weight regularly (e.g., twice a week).
- Monitor the animals for any signs of toxicity.
- At the end of the study, euthanize the animals and excise the tumors.
- Tumor tissue can be used for further analysis, such as immunohistochemistry for proliferation and apoptosis markers or Western blotting to assess downstream signaling pathways.
5. Data Analysis:
- Compare the tumor growth rates between the treatment and control groups.
- Perform statistical analysis to determine the significance of any observed differences.
Visualization of Signaling Pathways
ANO1 Signaling in Cancer Progression
An increase in intracellular calcium activates the ANO1 channel, which in turn can stimulate multiple signaling pathways implicated in cancer cell proliferation and invasion, including the EGFR, MAPK/ERK, and PI3K/AKT pathways.[1][6][7][8]
Caption: ANO1 signaling pathway in cancer.
Experimental Workflow for In-Vivo Study
The following diagram illustrates a general workflow for conducting an in-vivo study with a novel compound like this compound.
Caption: General workflow for an in-vivo animal study.
References
- 1. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of ANO1/TMEM16A induces apoptosis in human prostate carcinoma cells by activating TNF-α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ANO1-downregulation induced by schisandrathera D: a novel therapeutic target for the treatment of prostate and oral cancers [frontiersin.org]
- 5. Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
Application Notes: Utilizing Ani9 for Patch-Clamp Electrophysiology Studies of TMEM16A
Audience: Researchers, scientists, and drug development professionals.
Introduction
TMEM16A, also known as Anoctamin 1 (ANO1), is a calcium-activated chloride channel (CaCC) that plays a crucial role in a variety of physiological processes, including fluid secretion, smooth muscle contraction, and nociception.[1][2][3] Dysregulation of TMEM16A has been implicated in several diseases, such as hypertension, cystic fibrosis, and cancer, making it a significant target for therapeutic intervention. Ani9 is a potent and selective small-molecule inhibitor of TMEM16A, with a reported IC50 in the nanomolar range.[1][4][5] Notably, this compound exhibits high selectivity for TMEM16A over the closely related homolog TMEM16B (ANO2) and does not affect intracellular calcium signaling, a common off-target effect of other TMEM16A inhibitors.[1][4] These properties make this compound an invaluable tool for studying the physiological and pathophysiological roles of TMEM16A using patch-clamp electrophysiology.
These application notes provide detailed protocols and quantitative data for the use of this compound in whole-cell patch-clamp experiments to characterize its inhibitory effects on TMEM16A channels.
Quantitative Data
The inhibitory potency of this compound on TMEM16A channels has been quantified using patch-clamp electrophysiology. The following tables summarize key data from published studies.
Table 1: Inhibitory Concentration of this compound on TMEM16A
| Parameter | Value | Cell Line | Electrophysiology Method | Reference |
| IC50 | 77 ± 1.1 nM | FRT-ANO1 | Apical membrane current measurement | [1] |
Table 2: Percent Inhibition of TMEM16A Current by this compound
| This compound Concentration | Mean Current Inhibition (%) | Standard Error | Cell Line | Electrophysiology Method | Reference |
| 50 nM | 52.0% | 3.7% | FRT-ANO1 | Whole-cell patch-clamp | [1] |
| 100 nM | 95.4% | 0.5% | FRT-ANO1 | Whole-cell patch-clamp | [1] |
| 1 µM | 98.7% | 0.5% | FRT-ANO1 | Whole-cell patch-clamp | [1] |
Signaling Pathway and Mechanism of Action
TMEM16A is a calcium-activated chloride channel. Its activation is triggered by an increase in intracellular calcium concentration ([Ca2+]i), which can be initiated by various upstream signaling events, such as G-protein coupled receptor (GPCR) activation leading to inositol trisphosphate (IP3)-mediated calcium release from the endoplasmic reticulum. Upon binding of calcium, TMEM16A undergoes a conformational change, opening a pore permeable to chloride ions. The resulting chloride efflux leads to membrane depolarization, which in turn can modulate cellular processes like smooth muscle contraction and epithelial secretion.
This compound acts as a direct blocker of the TMEM16A channel pore, thereby preventing chloride ion flux and subsequent physiological effects. A key advantage of this compound is its minimal impact on intracellular calcium signaling pathways, ensuring that its observed effects are due to direct channel inhibition.[1][4]
Experimental Protocols
The following is a detailed protocol for whole-cell patch-clamp recording of TMEM16A currents and their inhibition by this compound, adapted from Seo et al., 2016.[1]
Cell Preparation
-
Culture Fischer Rat Thyroid (FRT) cells stably expressing human TMEM16A (FRT-ANO1) in a suitable medium (e.g., Coon’s modified Ham’s F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418).
-
Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
Solutions
External (Bath) Solution:
| Component | Concentration (mM) |
| NMDG-Cl | 140 |
| CaCl2 | 1 |
| MgCl2 | 1 |
| Glucose | 10 |
| HEPES | 10 |
| pH | 7.4 (adjusted with NaOH) |
| Osmolality | ~310 mOsm |
Internal (Pipette) Solution:
| Component | Concentration (mM) |
| CsCl | 130 |
| EGTA | 0.5 |
| MgCl2 | 1 |
| Tris-ATP | 1 |
| HEPES | 10 |
| pH | 7.2 (adjusted with CsOH) |
| Osmolality | ~310 mOsm |
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in the external solution to the desired final concentrations (e.g., 50 nM, 100 nM, 1 µM) immediately before use. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.
Whole-Cell Patch-Clamp Procedure
-
Place a coverslip with FRT-ANO1 cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 3-5 minutes before starting the recording.
Voltage-Clamp Protocol and Data Acquisition
-
Hold the membrane potential at 0 mV.
-
Apply voltage steps from -100 mV to +100 mV in 20 mV increments for 500 ms each.
-
Record the resulting whole-cell currents using a suitable amplifier and data acquisition system.
-
To activate TMEM16A, apply 100 µM ATP to the external solution.
-
After recording baseline ATP-activated currents, perfuse the chamber with the external solution containing the desired concentration of this compound for at least 5 minutes.
-
Repeat the voltage-step protocol to record the inhibited currents.
-
To determine the reversibility of inhibition, wash out this compound with the external solution for an extended period and re-apply ATP.
Conclusion
This compound is a highly potent and selective inhibitor of the TMEM16A calcium-activated chloride channel. Its specificity and lack of interference with intracellular calcium signaling make it an exceptional pharmacological tool for investigating the roles of TMEM16A in cellular physiology and disease. The provided protocols and data serve as a comprehensive guide for researchers employing patch-clamp electrophysiology to study TMEM16A and the effects of its inhibition by this compound.
References
- 1. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Application Notes and Protocols for Screening Ani9 Efficacy Using a Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ani9 is a potent and selective small-molecule inhibitor of Anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC) overexpressed in various cancers.[1][2][3] Inhibition of ANO1 has been shown to impede cancer cell proliferation, migration, and invasion, making it a promising target for cancer therapy.[4][5] this compound exerts its effect by blocking the ANO1 channel activity, which can lead to the downregulation of signaling pathways crucial for tumor progression, such as the PI3K/AKT and MAPK pathways.[4] This document provides detailed protocols for a comprehensive cell-based assay strategy to screen for and characterize the efficacy of this compound and its analogs. The described assays will assess the impact of this compound on cell viability, apoptosis, and direct ANO1 channel activity.
Signaling Pathway of ANO1 in Cancer Cells
The following diagram illustrates the proposed signaling pathway of ANO1 in cancer cells and the point of intervention for this compound. Activation of ANO1 leads to chloride ion efflux, membrane depolarization, and subsequent activation of downstream pro-survival and proliferative signaling pathways. This compound directly inhibits the channel function of ANO1, thereby blocking these downstream effects.
Caption: ANO1 signaling pathway and this compound's mechanism of action.
Experimental Workflow for this compound Efficacy Screening
A multi-faceted approach is recommended to thoroughly evaluate the efficacy of this compound. The following workflow outlines the key cell-based assays to be performed.
Caption: Experimental workflow for screening this compound efficacy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
ANO1-expressing cancer cell line (e.g., PC-3, CFPAC-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear flat-bottom plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
Materials:
-
ANO1-expressing cancer cell line
-
Complete culture medium
-
96-well white-walled, clear-bottom plates
-
This compound (dissolved in DMSO)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C.
-
Treat cells with serial dilutions of this compound as described in the MTT assay protocol.
-
Incubate for 24-48 hours.
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[1]
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
ANO1 Functional Assay (Halide-Sensitive YFP Quenching Assay)
This assay directly measures the chloride channel activity of ANO1 by monitoring the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) by iodide influx.
Materials:
-
FRT (Fischer Rat Thyroid) cells stably co-expressing human ANO1 and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).[7][8]
-
Culture medium for FRT cells (e.g., F-12 Coon's modification)
-
96-well black-walled, clear-bottom plates
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Iodide-containing buffer (PBS with 140 mM NaI replacing NaCl)
-
ATP solution (to a final concentration of 100 µM to activate ANO1)
-
Fluorescence plate reader
Protocol:
-
Seed the FRT-ANO1-YFP cells in a 96-well plate and grow to confluence.
-
Wash the cells three times with PBS.
-
Add 100 µL of PBS containing the desired concentrations of this compound to each well and incubate for 10-20 minutes at room temperature.
-
Place the plate in a fluorescence plate reader and measure the baseline YFP fluorescence (Excitation ~485 nm, Emission ~520 nm).
-
Rapidly add 100 µL of iodide-containing buffer with ATP to each well.
-
Immediately start recording the YFP fluorescence every second for 10-20 seconds. The rate of fluorescence quenching is proportional to the ANO1 channel activity.[3][9]
Data Presentation and Analysis
Quantitative data from the assays should be summarized in tables for clear comparison. The primary endpoint for efficacy is the half-maximal inhibitory concentration (IC₅₀).
Table 1: Cell Viability (MTT Assay) Data
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.18 ± 0.07 | 94.4 |
| 1 | 0.85 ± 0.05 | 68.0 |
| 10 | 0.42 ± 0.03 | 33.6 |
| 100 | 0.15 ± 0.02 | 12.0 |
Table 2: Apoptosis (Caspase 3/7 Assay) Data
| This compound Conc. (µM) | Luminescence (RLU) (Mean ± SD) | Fold Increase in Caspase Activity |
| 0 (Vehicle) | 5,200 ± 350 | 1.0 |
| 0.1 | 6,100 ± 420 | 1.2 |
| 1 | 15,800 ± 1,100 | 3.0 |
| 10 | 45,500 ± 3,200 | 8.8 |
| 100 | 68,000 ± 4,500 | 13.1 |
Table 3: ANO1 Functional (YFP Quenching) Data
| This compound Conc. (µM) | Quenching Rate (RFU/s) (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 550 ± 40 | 0 |
| 0.01 | 480 ± 35 | 12.7 |
| 0.1 | 270 ± 20 | 50.9 |
| 1 | 80 ± 10 | 85.5 |
| 10 | 25 ± 5 | 95.5 |
IC₅₀ Calculation: The IC₅₀ values should be calculated by fitting the dose-response data to a four-parameter logistic (4PL) equation using a suitable software package (e.g., GraphPad Prism).
Equation: Y = Bottom + (Top-Bottom)/(1 + (X/IC₅₀)^HillSlope)
Where:
-
Y = % Inhibition or % Viability
-
X = Concentration of this compound
-
Top/Bottom = Plateaus of the curve
-
HillSlope = Steepness of the curve
The calculated IC₅₀ values from the different assays provide a comprehensive profile of this compound's efficacy.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. stemcell.com [stemcell.com]
- 5. Activation of Ca2+‐activated Cl− channel ANO1 by localized Ca2+ signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines | PLOS One [journals.plos.org]
- 8. Establishing an ANO1-Based Cell Model for High-Throughput Screening Targeting TRPV4 Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A yellow fluorescent protein-based assay for high-throughput screening of glycine and GABAA receptor chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Ani9 to Elucidate the Role of ANO1 in Specific Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anoctamin 1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel that plays a crucial role in a variety of physiological processes, including fluid secretion, smooth muscle contraction, and neuronal excitability.[1] Dysregulation of ANO1 function has been implicated in several pathologies, most notably in various forms of cancer where it is often overexpressed and contributes to cell proliferation, migration, and survival.[2][3] Consequently, ANO1 has emerged as a promising therapeutic target for a range of diseases.
Ani9 is a potent and selective small-molecule inhibitor of ANO1.[4] It exhibits submicromolar potency and high selectivity for ANO1 over its homolog ANO2, making it an invaluable pharmacological tool for investigating the specific functions of ANO1 in cellular and disease models.[4][5] These application notes provide detailed protocols for utilizing this compound to study ANO1 function in specific cell lines, with a focus on cancer cell lines where ANO1 is highly expressed.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting ANO1 channel activity.
| Cell Line | Assay | Parameter | Value | Reference |
| FRT-ANO1 | Apical Membrane Current | IC50 | 77 ± 1.1 nM | [4] |
| PC-3 | YFP Quenching Assay | Inhibition | Dose-dependent | [4] |
| Capan-1 | YFP Quenching Assay | Inhibition | Dose-dependent | [4] |
| FRT-ANO1 | Whole-Cell Patch Clamp | % Inhibition at 50 nM | 52.0 ± 3.7% | [4] |
| FRT-ANO1 | Whole-Cell Patch Clamp | % Inhibition at 100 nM | 95.4 ± 0.5% | [4] |
| FRT-ANO1 | Whole-Cell Patch Clamp | % Inhibition at 1 µM | 98.7 ± 0.5% | [4] |
Signaling Pathways
ANO1 has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and survival. Inhibition of ANO1 with this compound can be used to probe the involvement of these pathways in specific cellular contexts.
Figure 1: ANO1 Signaling Pathways.
Experimental Protocols
The following are detailed protocols for key experiments to study the function of ANO1 using this compound in appropriate cell lines.
Cell Line Selection and Culture
The choice of cell line is critical for studying ANO1 function. It is recommended to use cell lines with high endogenous expression of ANO1.
Recommended Cell Lines with High ANO1 Expression:
-
PC-3: Human prostate cancer
-
HCT116: Human colorectal carcinoma
-
SW480: Human colon adenocarcinoma
-
HaCaT: Human keratinocytes
Protocol for Culturing PC-3 and HCT116 Cells:
-
Media Preparation:
-
PC-3: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
HCT116: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Cell Thawing:
-
Rapidly thaw cryopreserved cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh, complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
-
Electrophysiology: Whole-Cell Patch-Clamp
This technique directly measures the ion channel activity of ANO1 and its inhibition by this compound.
Figure 2: Patch-Clamp Workflow.
Protocol:
-
Cell Preparation: Plate FRT cells stably expressing human ANO1 (FRT-ANO1) on glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
Extracellular (bath) solution (in mM): 140 NMDG-Cl, 1 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.
-
Intracellular (pipette) solution (in mM): 140 NMDG-Cl, 1 CaCl2, 2 MgCl2, 5 EGTA, 10 HEPES, pH 7.2.
-
-
Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Use borosilicate glass pipettes with a resistance of 3-5 MΩ.
-
Establish a whole-cell configuration and hold the membrane potential at 0 mV.
-
Apply voltage pulses from -100 mV to +100 mV in 20 mV increments to record baseline currents.
-
Activate ANO1 by perfusing the bath with a solution containing 100 µM ATP.
-
After recording the activated current, apply different concentrations of this compound (e.g., 50 nM, 100 nM, 1 µM) to the bath and record the inhibited currents.
-
-
Data Analysis:
-
Measure the current amplitude at each voltage step.
-
Construct current-voltage (I/V) relationship plots.
-
Calculate the percentage of inhibition at each concentration of this compound.
-
Fluorescence-Based Functional Assay (YFP Quenching)
This high-throughput compatible assay is ideal for screening and characterizing ANO1 inhibitors.
Figure 3: YFP Quenching Assay Workflow.
Protocol:
-
Cell Preparation: Plate FRT cells stably co-expressing human ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP-F46L/H148Q/I152L) in 96-well black-walled microplates at a density of 2 x 10^4 cells per well.
-
Incubation: Culture the cells for 48 hours at 37°C and 5% CO2.
-
Assay Procedure:
-
Wash each well twice with 200 µL of PBS.
-
Add 100 µL of PBS to each well.
-
Add various concentrations of this compound to the wells and incubate for 10 minutes at 37°C.
-
Transfer the plate to a fluorescence plate reader.
-
Measure the baseline YFP fluorescence for 1-2 seconds.
-
Inject 100 µL of an iodide-containing solution with 100 µM ATP to activate ANO1.
-
Record the decrease in YFP fluorescence (quenching) for 5-10 seconds.
-
-
Data Analysis:
-
Determine the initial rate of fluorescence quenching.
-
Plot the rate of quenching against the concentration of this compound to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of ANO1 inhibition on cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed PC-3 or HCT116 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1-30 µM) in a medium containing 0.5% FBS for 24, 48, and 72 hours.[3]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Cell Migration Assay (Wound Healing Assay)
This assay evaluates the role of ANO1 in cell migration.
Protocol:
-
Cell Seeding: Seed PC-3 or other highly migratory, ANO1-expressing cells in a 6-well plate and grow to 90-100% confluency.
-
Wound Creation: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing various concentrations of this compound.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.
-
Data Analysis: Measure the width of the wound at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the 0-hour time point.
Western Blotting for Signaling Pathway Analysis
This protocol allows for the detection of changes in the phosphorylation status of key signaling proteins following ANO1 inhibition.
Protocol:
-
Cell Treatment and Lysis:
-
Seed PC-3 cells and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration and for the appropriate time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-AKT, and total AKT overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound is a powerful and selective tool for dissecting the multifaceted roles of the ANO1 channel in various cellular processes. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the function of ANO1 in specific cell lines, thereby facilitating a deeper understanding of its physiological and pathophysiological significance and aiding in the development of novel therapeutic strategies targeting this important ion channel.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Effect of Hemin through ANO1 Inhibition in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of ANO1/TMEM16A induces apoptosis in human prostate carcinoma cells by activating TNF-α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Ani9: A Potent and Selective Pharmacological Tool for Interrogating ANO1 Ion Channel Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ani9 is a potent and selective small-molecule inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel (CaCC), also known as Transmembrane member 16A (TMEM16A).[1][2] Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of ANO1 in various cellular processes. These application notes provide comprehensive protocols for utilizing this compound to study ANO1 function in vitro, including electrophysiology, epithelial transport, and fluorescence-based assays.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its potency and selectivity.
Table 1: Potency of this compound and other ANO1 Inhibitors
| Compound | IC50 for human ANO1 |
| This compound | 77 ± 1.1 nM [1] |
| T16Ainh-A01 | 1.39 ± 0.59 µM[1] |
| MONNA | 1.95 ± 1.16 µM[1] |
Table 2: Selectivity of this compound against other Ion Channels
| Ion Channel | This compound Concentration | Effect |
| ANO2 | 10 µM | No effect[2] |
| CFTR | up to 30 µM | No effect[1] |
| ENaC | up to 30 µM | No effect[1] |
| VRAC | 1 µM | Negligible effect[1] |
Table 3: Reversibility of this compound Inhibition
| Condition | ANO1 Current Inhibition |
| Pretreatment with 1 µM this compound | Almost complete inhibition[1] |
| After washout (6 times) | Significant decrease in inhibition[1] |
Signaling Pathway
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This protocol details the measurement of ANO1 chloride currents in response to an agonist and their inhibition by this compound using the whole-cell patch-clamp technique in HEK293 cells stably expressing human ANO1.
Materials:
-
HEK293 cells stably expressing human ANO1
-
This compound stock solution (in DMSO)
-
ATP stock solution (in water)
-
Extracellular (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose (pH 7.4 with NaOH)
-
Intracellular (pipette) solution: 140 mM CsCl, 1 mM MgCl₂, 10 mM HEPES, 5 mM EGTA, 1 mM ATP (pH 7.2 with CsOH)
Procedure:
-
Culture HEK293-ANO1 cells on glass coverslips to 60-80% confluency.
-
Prepare fresh extracellular and intracellular solutions.
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Fill the micropipette with the intracellular solution and mount it on the patch-clamp headstage.
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Under visual control, approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Set the holding potential to 0 mV.
-
Apply a series of voltage steps from -100 mV to +100 mV in 20 mV increments to record baseline currents.
-
Perfuse the cell with the extracellular solution containing an ANO1 agonist (e.g., 100 µM ATP) to activate the channel.
-
Record the activated ANO1 currents using the same voltage-step protocol.
-
To test the effect of this compound, co-apply this compound at the desired concentration with the agonist.
-
Record the currents in the presence of this compound.
-
For washout experiments, perfuse the cell with the agonist-containing solution without this compound.
-
Analyze the data by plotting the current-voltage (I-V) relationship and calculating the percentage of inhibition at each voltage.
Ussing Chamber Short-Circuit Current Measurement
This protocol describes the use of an Ussing chamber to measure ANO1-dependent chloride secretion across a polarized epithelial monolayer (e.g., FRT cells stably expressing ANO1) and its inhibition by this compound.
Materials:
-
FRT cells stably expressing human ANO1
-
Permeable filter supports (e.g., Snapwell™)
-
This compound stock solution (in DMSO)
-
ATP stock solution (in water)
-
Krebs-bicarbonate buffer: 117 mM NaCl, 4.7 mM KCl, 1.2 mM MgCl₂, 1.2 mM NaH₂PO₄, 25 mM NaHCO₃, 2.5 mM CaCl₂, 11 mM glucose.
Procedure:
-
Seed FRT-ANO1 cells on permeable filter supports and culture until a confluent monolayer with high transepithelial resistance is formed.
-
Mount the filter support between the two halves of the Ussing chamber.
-
Fill both the apical and basolateral chambers with pre-warmed (37°C) Krebs-bicarbonate buffer.
-
Continuously bubble the buffer with 95% O₂ / 5% CO₂ to maintain pH and oxygenation.
-
Allow the system to equilibrate and record the baseline transepithelial potential and resistance.
-
Switch the amplifier to voltage-clamp mode and clamp the transepithelial potential to 0 mV. The current required to do this is the short-circuit current (Isc).
-
To activate ANO1, add the agonist (e.g., 100 µM ATP) to the basolateral chamber.
-
Record the resulting increase in Isc, which represents chloride secretion.
-
Once a stable agonist-induced Isc is achieved, add this compound to the apical chamber at the desired concentration.
-
Record the decrease in Isc to determine the inhibitory effect of this compound.
-
Data is typically expressed as the change in Isc (ΔIsc) from baseline.
Fluorescence-Based Halide Quenching Assay
This high-throughput compatible assay measures ANO1 activity by monitoring the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) upon iodide influx through the channel.
Materials:
-
FRT cells co-expressing human ANO1 and a halide-sensitive YFP (e.g., YFP-H148Q/I152L)
-
96-well black, clear-bottom plates
-
This compound stock solution (in DMSO)
-
ATP stock solution (in water)
-
Phosphate-buffered saline (PBS)
-
Iodide-containing buffer: 140 mM NaI, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose (pH 7.4 with NaOH)
Procedure:
-
Seed the FRT-ANO1-YFP cells in a 96-well plate and grow to confluency.
-
Wash the cells twice with PBS.
-
Add PBS containing the desired concentration of this compound or vehicle (DMSO) to the wells and incubate for 10-20 minutes at room temperature.
-
Place the plate in a fluorescence microplate reader equipped with injectors.
-
Set the excitation and emission wavelengths for YFP (e.g., ~500 nm and ~535 nm, respectively).
-
Record a stable baseline fluorescence for each well.
-
Inject the iodide-containing buffer with the ANO1 agonist (e.g., 100 µM ATP).
-
Immediately begin monitoring the decrease in YFP fluorescence over time as iodide enters the cells and quenches the YFP signal.
-
The rate of fluorescence quenching is proportional to the iodide influx and thus to ANO1 activity.
-
Calculate the initial rate of quenching for each well and compare the rates in this compound-treated wells to control wells to determine the percent inhibition.
Conclusion
This compound is a powerful and selective tool for the pharmacological investigation of ANO1 ion channel function. The protocols provided herein offer robust methods for characterizing the role of ANO1 in various cellular and tissue contexts. The high potency and selectivity of this compound, coupled with these detailed experimental procedures, will facilitate further discoveries into the physiological and pathological significance of this important ion channel.
References
Application Notes and Protocols: Measuring the Inhibitory Effect of Ani9 on ANO1
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to characterize the inhibitory activity of Ani9 on the Anoctamin-1 (ANO1) calcium-activated chloride channel.
Introduction
Anoctamin-1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel that plays a crucial role in various physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[1] Its dysregulation is implicated in numerous diseases, making it a significant therapeutic target.[1] this compound is a potent and selective small-molecule inhibitor of ANO1, demonstrating submicromolar potency.[2][3][4] These protocols outline key in vitro assays to quantify the inhibitory effects of this compound on ANO1 channel activity and expression.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other common ANO1 inhibitors.
| Compound | Assay Type | Cell Line | IC50 Value | Reference |
| This compound | Apical Membrane Current | FRT-ANO1 | 77 ± 1.1 nM | [2] |
| This compound | YFP Quenching Assay | FRT-ANO1 | ~0.1 µM | [5] |
| This compound | CaCC Current | PC3, Capan-1, NHNE | 110 nM | [5] |
| T16Ainh-A01 | Apical Membrane Current | FRT-ANO1 | 1.39 ± 0.59 µM | [2] |
| MONNA | Apical Membrane Current | FRT-ANO1 | 1.95 ± 1.16 µM | [2] |
Experimental Protocols
High-Throughput Screening: YFP Quenching Assay
This cell-based assay is suitable for high-throughput screening of ANO1 inhibitors. It measures iodide influx through ANO1 channels, which quenches the fluorescence of co-expressed Yellow Fluorescent Protein (YFP).
Principle: Activation of ANO1 by an agonist (e.g., ATP) leads to iodide influx, causing a decrease in YFP fluorescence. Inhibitors of ANO1 will prevent this influx, resulting in a smaller change in fluorescence.
Protocol:
-
Cell Culture: Culture Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensitive YFP mutant (e.g., YFP-F46L/H148Q/I152L) in 96-well black-walled microplates until confluent.[2][6]
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or control compounds for 10-20 minutes.[2][6]
-
Assay:
-
Transfer the 96-well plate to a plate reader capable of fluorescence measurement.
-
Record baseline YFP fluorescence for 1 second (e.g., every 400 ms).[2][6]
-
Add an equal volume of a high-iodide solution containing an ANO1 agonist (e.g., 140 mM I⁻ with 200 µM ATP) to each well.[2]
-
Continue to record YFP fluorescence for an additional 5 seconds.[2]
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence decrease (iodide influx rate) from the slope of the fluorescence curve immediately after iodide addition.
-
Plot the iodide influx rate against the concentration of this compound to determine the IC50 value.
-
Electrophysiology: Whole-Cell Patch Clamp
This technique directly measures the chloride currents through ANO1 channels in the whole-cell configuration, providing a detailed characterization of inhibitor potency and mechanism.
Protocol:
-
Cell Preparation: Use FRT cells stably expressing ANO1 (FRT-ANO1) or other suitable cell lines like HEK293T transiently transfected with an ANO1 expression vector.[2][6]
-
Recording Solutions:
-
Bath Solution (extracellular): 150 mM NMDG-Cl, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES (pH 7.4).[6]
-
Pipette Solution (intracellular): Specific composition may vary, but should contain a chloride salt and a calcium buffer to control intracellular calcium concentration.
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration.
-
Apply voltage steps, for example, from -100 mV to +100 mV in 20 mV increments, to elicit ANO1 currents.[2][7]
-
Activate ANO1 by including an agonist such as 100 µM ATP in the bath solution.[2][7]
-
After establishing a stable baseline current, perfuse the bath with a solution containing the desired concentration of this compound (e.g., 50 nM, 100 nM, 1 µM).[2][7]
-
-
Data Analysis:
Transepithelial Current Measurement: Ussing Chamber Assay
This method is used to measure ion transport across a confluent monolayer of polarized epithelial cells.
Protocol:
-
Cell Culture: Grow ANO1-expressing FRT cells on permeable supports (e.g., Snapwell inserts) until a confluent monolayer is formed.[6][8]
-
Chamber Setup:
-
Bathe the basolateral side with a HCO3⁻-buffered solution (e.g., 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM D-glucose, 2.5 mM HEPES, and 25 mM NaHCO3, pH 7.4).[6]
-
Fill the apical chamber with a half-Cl⁻ solution where 65 mM NaCl is replaced by Na-gluconate to create a chloride gradient.[6]
-
Maintain the temperature at 37°C and aerate with 95% O2 and 5% CO2.[6][8]
-
Measurement:
-
Data Analysis:
-
Quantify the change in short-circuit current upon ANO1 activation in the presence and absence of this compound to determine the extent of inhibition.
-
Assessment of Intracellular Calcium Levels
It is crucial to confirm that this compound inhibits ANO1 directly and not by altering intracellular calcium concentrations, which would indirectly affect the channel's activity.
Protocol:
-
Cell Loading:
-
Compound Treatment: Add various concentrations of this compound to the cells and incubate for 20 minutes.[2][7]
-
Fluorescence Measurement:
-
Data Analysis:
Analysis of ANO1 Protein Expression: Western Blotting
Some ANO1 inhibitors have been shown to reduce the protein expression of the channel. Western blotting can be used to investigate if this compound has a similar effect.
Protocol:
-
Cell Lysis: Treat cancer cell lines that endogenously express high levels of ANO1 (e.g., PC-3 cells) with varying concentrations of this compound for a specified period (e.g., 24-48 hours). Lyse the cells in an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20) for 1 hour.[7]
-
Incubate the membrane with a primary antibody specific for ANO1 overnight at 4°C.[7]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]
-
Use a loading control, such as β-actin or GAPDH, to normalize the results.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Compare the levels of ANO1 protein in this compound-treated cells to untreated controls to determine if this compound affects ANO1 expression.
-
Visualizations
Caption: Workflow of techniques for characterizing this compound's effect on ANO1.
Caption: Simplified signaling pathway of ANO1 and the inhibitory action of this compound.
References
- 1. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 2. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | ANO1-downregulation induced by schisandrathera D: a novel therapeutic target for the treatment of prostate and oral cancers [frontiersin.org]
Ani9: A Potent and Selective ANO1 Inhibitor for High-Throughput Screening and Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Anoctamin-1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel (CaCC) that plays a crucial role in various physiological processes, including fluid secretion, smooth muscle contraction, and nociception.[1] Emerging evidence has implicated the overexpression and hyperactivity of ANO1 in the pathophysiology of several diseases, most notably in the proliferation, migration, and metastasis of various cancers, such as prostate, breast, and pancreatic cancer.[2][3][4] This has positioned ANO1 as a promising therapeutic target for drug discovery and development. Ani9 is a novel, potent, and selective small-molecule inhibitor of ANO1, identified through high-throughput screening.[1][5] With a half-maximal inhibitory concentration (IC50) in the nanomolar range, this compound offers a valuable pharmacological tool for investigating the physiological and pathological roles of ANO1 and serves as a lead compound for the development of novel therapeutics.[1][6]
These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) and downstream cellular assays to identify and characterize ANO1 inhibitors.
Quantitative Data Summary
The inhibitory potency of this compound against ANO1 has been determined through various experimental assays. The following tables summarize the key quantitative data for easy comparison.
| Inhibitor | IC50 (ANO1) | Cell Line | Assay Method | Reference |
| This compound | 77 ± 1.1 nM | FRT-ANO1 | Apical Membrane Current | [1][5] |
| This compound | ~110 nM | PC3, Capan-1, NHNE | CaCC Current | [1] |
| T16Ainh-A01 | 1.39 ± 0.59 µM | FRT-ANO1 | Apical Membrane Current | [1][5] |
| MONNA | 1.95 ± 1.16 µM | FRT-ANO1 | Apical Membrane Current | [1][5] |
| Cancer Cell Line | Effect of this compound | Assay | Reference |
| PC3 (Prostate) | Weak inhibition of cell proliferation | Cell Viability Assay | [6] |
| MCF7 (Breast) | Weak inhibition of cell proliferation | Cell Viability Assay | [4] |
| BxPC3 (Pancreatic) | Weak inhibition of cell proliferation | Cell Viability Assay | [4] |
| U138-MG (Glioblastoma) | GI50 of 32.44 µM | Cell Viability Assay | [6][7] |
| U-251 (Glioblastoma) | GI50 of 18.06 µM | Cell Viability Assay | [7] |
Signaling Pathways and Experimental Workflows
ANO1 Signaling in Cancer Proliferation
Overexpression of ANO1 in cancer cells has been shown to activate multiple signaling pathways that promote cell proliferation, migration, and invasion. A key pathway involves the activation of the Epidermal Growth Factor Receptor (EGFR) and the downstream Mitogen-Activated Protein Kinase (MAPK) cascade. Additionally, ANO1 activity is linked to Calcium/calmodulin-dependent protein kinase (CaMK) signaling.
Caption: ANO1 signaling pathway in cancer.
High-Throughput Screening Workflow for ANO1 Inhibitors
The discovery of this compound was facilitated by a cell-based high-throughput screening assay utilizing a halide-sensitive Yellow Fluorescent Protein (YFP). This workflow can be adapted to screen large compound libraries for novel ANO1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishing an ANO1-Based Cell Model for High-Throughput Screening Targeting TRPV4 Regulators [mdpi.com]
- 3. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Gating and anion selectivity are reciprocally regulated in TMEM16A (ANO1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A yellow fluorescent protein-based assay for high-throughput screening of glycine and GABAA receptor chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Ani9 in Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer remains a significant global health concern, and the development of novel therapeutic strategies is of paramount importance. Anoctamin-1 (ANO1), a calcium-activated chloride channel, has emerged as a promising therapeutic target in several cancers, including prostate cancer.[1] Overexpression of ANO1 is associated with tumor progression, proliferation, and metastasis.[2] Ani9 is a potent and selective small-molecule inhibitor of ANO1.[1] Preclinical studies have demonstrated that inhibition of ANO1 by this compound can suppress prostate cancer cell growth, induce apoptosis, and inhibit invasion.[1][3] This document provides detailed experimental protocols and application notes for researchers investigating the therapeutic potential of this compound in prostate cancer models.
Mechanism of Action of this compound in Prostate Cancer
This compound exerts its anti-cancer effects in prostate cancer primarily through the inhibition of the ANO1 channel, which leads to the upregulation of Tumor Necrosis Factor-alpha (TNF-α) signaling.[3][4] This activation of the TNF-α pathway initiates a downstream cascade involving the phosphorylation of Fas-Associated protein with Death Domain (FADD) and subsequent activation of caspases, ultimately leading to apoptosis of the cancer cells.[4]
Diagram of the Proposed Signaling Pathway for this compound-Induced Apoptosis in Prostate Cancer
Caption: Proposed signaling pathway of this compound-induced apoptosis in prostate cancer cells.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the expected quantitative data from in vitro experiments. Researchers should perform dose-response studies to determine the specific IC50 values of this compound in their prostate cancer cell lines of interest.
| Prostate Cancer Cell Line | This compound IC50 (µM) for Cell Viability | % Inhibition of Invasion at IC50 | Fold Increase in Caspase-3/7 Activity at IC50 |
| PC-3 | To be determined | To be determined | To be determined |
| LNCaP | To be determined | To be determined | To be determined |
| DU145 | To be determined | To be determined | To be determined |
Note: The IC50 values for this compound in prostate cancer cell lines are not yet widely published and should be determined experimentally. A starting concentration range of 0.1 µM to 100 µM is recommended for initial dose-response studies.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in prostate cancer models.
Experimental Workflow
Caption: A logical workflow for the preclinical evaluation of this compound in prostate cancer models.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on prostate cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Prostate cancer cell lines (e.g., PC-3, LNCaP, DU145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed prostate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Transwell Invasion Assay
Objective: To assess the effect of this compound on the invasive potential of prostate cancer cells.
Materials:
-
Prostate cancer cell lines
-
Serum-free cell culture medium
-
Complete cell culture medium
-
This compound
-
Transwell inserts with 8 µm pore size polycarbonate membrane
-
Matrigel
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
-
Microscope
Protocol:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel (50 µ g/well ) and allow it to solidify at 37°C for at least 4 hours.
-
Harvest prostate cancer cells and resuspend them in serum-free medium containing various concentrations of this compound (e.g., IC50/2, IC50, 2xIC50).
-
Seed 1 x 10⁵ cells in 200 µL of the cell suspension into the upper chamber of the coated Transwell inserts.
-
Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Incubate the plate at 37°C and 5% CO₂ for 24-48 hours.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained cells in at least five random fields under a microscope at 200x magnification.
-
Calculate the percentage of invasion inhibition for each this compound concentration compared to the vehicle control.
Western Blot Analysis for Apoptosis Markers
Objective: To investigate the effect of this compound on the expression of key apoptosis-related proteins.
Materials:
-
Prostate cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed prostate cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with different concentrations of this compound (e.g., IC50/2, IC50, 2xIC50) for 24-48 hours.
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
In Vivo Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a prostate cancer xenograft mouse model.
Materials:
-
Male athymic nude mice (4-6 weeks old)
-
Prostate cancer cells (e.g., PC-3)
-
Matrigel
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers
-
Anesthesia
Protocol:
-
Subcutaneously inject 2-5 x 10⁶ PC-3 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (at a predetermined dose and schedule, e.g., daily intraperitoneal injection) to the treatment group. Administer the vehicle control to the control group.
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After a predetermined treatment period (e.g., 21-28 days) or when tumors in the control group reach a maximum allowed size, euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the therapeutic potential of the ANO1 inhibitor, this compound, in prostate cancer models. The provided methodologies for in vitro and in vivo studies, along with the proposed signaling pathway, will enable researchers to systematically evaluate the efficacy and mechanism of action of this promising compound. The generation of robust and reproducible data using these protocols will be crucial for advancing the preclinical development of this compound as a potential novel therapy for prostate cancer.
References
- 1. Anticancer Effect of Hemin through ANO1 Inhibition in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nri.bjmu.edu.cn [nri.bjmu.edu.cn]
- 3. Inhibition of ANO1/TMEM16A induces apoptosis in human prostate carcinoma cells by activating TNF-α signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Ani9 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Ani9, particularly its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
A: this compound is a potent and highly selective small-molecule inhibitor of the Anoctamin-1 (ANO1/TMEM16A) calcium-activated chloride channel, with an IC50 of approximately 77 nM.[1][2][3][4][5] It is a synthetic organic compound with a molecular formula of C₁₇H₁₇ClN₂O₃ and a molecular weight of 332.78 g/mol .[1][2][6] Like many small-molecule inhibitors developed for protein targets, this compound has a predominantly hydrophobic structure. This nonpolar nature leads to poor solubility in polar solvents like water, phosphate-buffered saline (PBS), or cell culture media.
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating primary stock solutions of this compound.[3][4] It is a polar aprotic solvent capable of dissolving both nonpolar and polar compounds.[7] Published data indicates that this compound is soluble in DMSO at concentrations of 25 mg/mL or up to 100 mM.[3][4]
Q3: I dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. What should I do?
A: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is stable in a high-concentration organic stock is rapidly transferred into an aqueous buffer where its solubility is much lower.
To prevent this, follow these critical steps:
-
Ensure the Stock is Fully Dissolved: Before any dilution, make sure your this compound powder is completely dissolved in DMSO. Use a vortex mixer or sonication if necessary.
-
Use a High-Concentration Stock: It is better to dilute a small volume of a high-concentration stock (e.g., 10-100 mM in DMSO) than a larger volume of a lower-concentration stock.
-
Dilute into the Buffer, Not the Other Way Around: Always add the small volume of your this compound DMSO stock directly to the full volume of your aqueous buffer. Never add the buffer to the stock.
-
Mix Vigorously During Dilution: While adding the DMSO stock to the aqueous buffer, ensure the buffer is being mixed vigorously (e.g., by vortexing or continuous stirring). This promotes rapid dispersion and prevents the formation of localized, supersaturated pockets of this compound that can immediately precipitate.
-
Perform Intermediate Dilutions if Necessary: For very high final concentrations, consider a two-step dilution. First, dilute the DMSO stock into a small volume of buffer that contains a solubilizing agent (if compatible with your assay), and then add this intermediate solution to your final buffer volume.
Q4: What is the maximum recommended final concentration of DMSO for my cell-based assays?
A: The final concentration of DMSO in your aqueous solution should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity.[8] As a general guideline:
-
< 0.1% (v/v) DMSO: Generally considered safe for most cell lines with minimal off-target effects.
-
0.1% to 0.5% (v/v) DMSO: Often tolerated, but may affect cellular functions in sensitive cell lines or assays.[9]
-
> 0.5% (v/v) DMSO: Increases the risk of cytotoxicity and can interfere with experimental outcomes.[9]
It is critical to determine the tolerance of your specific cell line to DMSO and to include a "vehicle control" (buffer with the same final concentration of DMSO but without this compound) in all experiments.
Q5: Can adjusting the pH of my aqueous buffer improve this compound solubility?
A: The solubility of small molecules containing ionizable groups can be strongly influenced by pH.[10][11][12] this compound's chemical structure contains an acetohydrazide group which can be protonated or deprotonated depending on the pH. Therefore, adjusting the pH of your buffer may improve its solubility. However, you must consider whether changing the pH is compatible with your experimental system (e.g., cell viability, protein stability, enzyme activity). Any pH adjustments should be carefully controlled and validated.
Troubleshooting Guide: Preparing this compound Working Solutions
If you are observing precipitation of this compound in your aqueous buffer, this guide provides a systematic approach to resolving the issue.
Workflow for Troubleshooting this compound Precipitation
Caption: A workflow diagram for resolving this compound precipitation issues.
Quantitative Data Summary
The following table summarizes the known solubility properties and recommended starting concentrations for this compound.
| Solvent | Solubility | Recommended Use | Notes |
| DMSO | 25 mg/mL (~75 mM) to 100 mM[3][4] | Primary Stock Solution | Ensure powder is fully dissolved. Store at -20°C for long-term stability.[2][6] |
| Aqueous Buffers | Very Low | Working Solutions | Must be prepared by diluting a DMSO stock. Prone to precipitation at µM concentrations. |
| Ethanol | Not widely reported | Not Recommended | DMSO is the industry-standard solvent for initial stock preparation of similar compounds. |
Experimental Protocols
Protocol: Preparation of this compound Working Solution
This protocol details the recommended method for diluting an this compound DMSO stock into an aqueous buffer to minimize precipitation.
-
Objective: To prepare a soluble working solution of this compound in an aqueous buffer for in vitro experiments.
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile aqueous buffer (e.g., PBS, HBSS, or cell culture medium)
-
Vortex mixer
-
Calibrated micropipettes
-
-
Methodology:
-
Prepare a 10 mM Primary Stock:
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration (MW: 332.78 g/mol ).
-
Vortex vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist if needed.
-
Aliquot the stock into smaller volumes for single use to avoid freeze-thaw cycles and store at -20°C.
-
-
Prepare the Final Working Solution (Example: 10 µM):
-
Determine the final volume of your working solution (e.g., 1 mL).
-
Calculate the volume of the 10 mM stock needed for a 1:1000 dilution (e.g., 1 µL of 10 mM stock for 1 mL final volume). This will result in a final DMSO concentration of 0.1%.
-
Place the full volume of the aqueous buffer (e.g., 999 µL) into a microcentrifuge tube.
-
Set the vortex mixer to a high speed and place the tube of buffer on it.
-
While the buffer is actively vortexing, pipette the calculated volume of the this compound DMSO stock (e.g., 1 µL) directly into the swirling buffer.
-
Continue vortexing for an additional 10-15 seconds to ensure complete mixing.
-
-
Visual Inspection:
-
After mixing, hold the tube up to a light source to visually inspect for any signs of precipitation (cloudiness, particulates, or film). If the solution remains clear, it is ready for use.
-
-
This compound Mechanism of Action and Signaling Pathway
This compound exerts its effect by blocking the ANO1 chloride channel. ANO1 is activated by an increase in intracellular calcium (Ca²⁺). The activity of ion channels like ANO1 and its interaction with other signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, can be crucial for cellular processes like proliferation, which is often dysregulated in cancer.[13][14]
Caption: Simplified diagram of ANO1 activation and its inhibition by this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Ani 9 | Calcium-activated Chloride Channels | Tocris Bioscience [tocris.com]
- 6. medkoo.com [medkoo.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. Khan Academy [khanacademy.org]
- 13. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 14. ANO9/TMEM16J promotes tumourigenesis via EGFR and is a novel therapeutic target for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ani9 Concentration for ANO1 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on using Ani9 to achieve maximal inhibition of the ANO1 (TMEM16A) calcium-activated chloride channel. Below you will find troubleshooting advice, frequently asked questions, experimental protocols, and key data to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
A1: For initial experiments, a concentration range of 100 nM to 1 µM is recommended. Electrophysiological analyses have shown that this compound can inhibit ANO1 chloride currents by 52.0 ± 3.7% at 50 nM, 95.4 ± 0.5% at 100 nM, and 98.7 ± 0.5% at 1 µM.[1] The IC50 value for this compound has been reported to be approximately 0.08 µmol/L (80 nM) in FRT cells expressing human ANO1.[2]
Q2: Is this compound selective for ANO1?
A2: Yes, this compound has demonstrated high selectivity for ANO1 over ANO2, a closely related homolog.[1][3][4] It has also been shown to have a negligible effect on the CFTR chloride channel and intracellular calcium signaling.[1][3][4] However, some studies suggest that at higher concentrations, this compound may have off-target effects on other channels like TMEM16F.[5]
Q3: How long should I pre-incubate my cells with this compound?
A3: A pre-incubation time of 20 minutes is commonly used prior to activating ANO1.[4] This allows for sufficient time for this compound to exert its inhibitory effect.
Q4: Is the inhibitory effect of this compound reversible?
A4: Yes, the inhibition of ANO1 by this compound is reversible. Washing out the compound can restore ANO1 channel activity.[1][4]
Q5: Can this compound affect ANO1 protein expression levels?
A5: Some studies have indicated that prolonged treatment with this compound can lead to a reduction in ANO1 protein expression levels in certain cancer cell lines.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected inhibition | 1. Suboptimal this compound concentration: The concentration may be too low for your specific cell type or experimental conditions. 2. Cell health: Poor cell viability can affect experimental outcomes. 3. Reagent stability: Improper storage or handling of this compound may lead to degradation. | 1. Perform a dose-response curve: Titrate this compound concentrations (e.g., 10 nM to 10 µM) to determine the optimal inhibitory concentration for your system. 2. Assess cell viability: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure this compound is not causing cell death at the concentrations used. 3. Ensure proper storage: Store this compound according to the manufacturer's instructions, typically desiccated at -20°C. Prepare fresh working solutions from a stock solution for each experiment. |
| Observed off-target effects | 1. High this compound concentration: Concentrations significantly above the IC50 may lead to non-specific effects.[5] 2. Alterations in intracellular calcium: Some ANO1 inhibitors have been shown to indirectly affect calcium signaling.[8] | 1. Use the lowest effective concentration: Based on your dose-response data, use the lowest concentration that provides maximal ANO1 inhibition. 2. Include proper controls: Use parental cell lines not expressing ANO1 or other selective inhibitors to confirm the observed effects are ANO1-specific. This compound has been shown to not affect intracellular calcium signaling.[1][3][8] |
| Difficulty replicating published results | 1. Different cell lines: The potency of this compound can vary between cell types. 2. Different ANO1 activation method: The method used to activate ANO1 (e.g., ATP, ionomycin, Eact) can influence the inhibitory effect of this compound. | 1. Optimize for your cell line: Always perform a dose-response experiment in your specific cell model. 2. Maintain consistent activation: Use a consistent method and concentration of the ANO1 activator throughout your experiments. |
Quantitative Data Summary
The following tables summarize the dose-dependent inhibition of ANO1 by this compound.
Table 1: Inhibition of ATP-induced ANO1 Chloride Current by this compound in FRT-ANO1 cells [1]
| This compound Concentration | Mean Inhibition (%) | Standard Error |
| 50 nM | 52.0 | 3.7 |
| 100 nM | 95.4 | 0.5 |
| 1 µM | 98.7 | 0.5 |
Table 2: IC50 Values for this compound and Other ANO1 Inhibitors [2][4]
| Inhibitor | IC50 (µM) | Cell Line |
| This compound | 0.08 | FRT-hANO1 |
| T16Ainh-A01 | 1.0 | FRT-hANO1 |
| MONNA | 1.27 | FRT-hANO1 |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Analysis of ANO1 Inhibition
This protocol is adapted from methodologies described in studies identifying and characterizing this compound.[1][4]
Objective: To measure the dose-dependent inhibition of ANO1 chloride currents by this compound using whole-cell electrophysiology.
Materials:
-
Cells expressing ANO1 (e.g., FRT-ANO1 or HEK293T-ANO1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
External solution (in mM): 140 NMDG-Cl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 NMDG-Cl, 10 HEPES, 5 EGTA, and free Ca2+ buffered to the desired concentration (e.g., 1 µM)
-
ANO1 activator (e.g., 100 µM ATP)
-
Patch-clamp rig and software
Procedure:
-
Plate cells on coverslips suitable for electrophysiology.
-
Prepare a series of dilutions of this compound in the external solution to achieve the desired final concentrations (e.g., 50 nM, 100 nM, 1 µM).
-
Establish a whole-cell recording configuration.
-
Record baseline ANO1 current by applying a voltage-step protocol (e.g., holding potential of 0 mV, with steps from -100 mV to +100 mV in 20 mV increments).
-
Activate ANO1 by perfusing the cell with the external solution containing the ANO1 activator (e.g., 100 µM ATP).
-
Once a stable activated current is achieved, perfuse the cell with the external solution containing both the activator and the desired concentration of this compound for a sufficient time (e.g., 5-10 minutes) to reach steady-state inhibition.
-
Record the inhibited current using the same voltage-step protocol.
-
Wash out this compound by perfusing with the activator-containing solution to observe reversibility.
-
Analyze the current density at a specific voltage (e.g., +80 mV) to determine the percentage of inhibition.
Protocol 2: YFP-Based Fluorescence Assay for ANO1 Inhibition
This high-throughput compatible assay is based on methods used in the initial screening for ANO1 inhibitors.[1][7]
Objective: To determine the IC50 of this compound by measuring quenching of YFP fluorescence due to iodide influx through ANO1.
Materials:
-
FRT cells co-expressing ANO1 and a halide-sensitive YFP (e.g., YFP-F46L/H148Q/I152L)
-
This compound stock solution
-
Assay buffer (e.g., PBS)
-
Iodide-containing buffer (e.g., PBS with NaCl replaced by NaI)
-
ANO1 activator (e.g., 10 µM Eact or 100 µM ATP)
-
96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Plate the ANO1/YFP-expressing cells in clear-bottom black microplates and grow to confluence.
-
Wash the cells with assay buffer.
-
Add different concentrations of this compound to the wells and pre-incubate for 20 minutes.
-
Place the plate in a fluorescence plate reader and begin recording the baseline YFP fluorescence.
-
Add the ANO1 activator and the iodide-containing buffer to initiate iodide influx and subsequent YFP quenching.
-
Monitor the change in fluorescence over time.
-
Calculate the rate of fluorescence quenching for each this compound concentration.
-
Plot the quenching rate against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Inhibition and Activation of the Ca2+ Activated Cl- Channel TMEM16A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of inhibitors of the anoctamin-1 chloride channel (transmembrane member 16A, TMEM16A) reveals indirect mechanisms involving alterations in calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Ani9 Technical Support Center: Stability and Storage Guidelines
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Ani9, a potent and selective small-molecule inhibitor of the ANO1 calcium-activated chloride channel. Adherence to these guidelines is critical for ensuring experimental reproducibility and preserving the integrity of the compound.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder for long-term use?
A: For long-term stability, solid this compound powder should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1][2][3] When handled correctly, the powder form is stable for up to 3 years at -20°C.[4] For short-term storage of a few weeks, 4°C is acceptable. Always minimize the exposure of the powder to ambient temperature and humidity. Using a desiccator for storage at 4°C or room temperature is recommended for hygroscopic compounds.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A: The recommended solvent for preparing a primary stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for many small-molecule inhibitors used in biological assays.[5][6] Ensure the DMSO is of high quality to prevent the introduction of water, which can affect compound stability and solubility.
Q3: How should I store this compound stock solutions?
A: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[1][7] These aliquots should be stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[4] Before use, allow the aliquot to thaw completely and bring it to room temperature. Vortex briefly before diluting into your experimental buffer.
Q4: I observed precipitation when diluting my this compound DMSO stock into aqueous cell culture media. What should I do?
A: This is a common issue when a compound that is highly soluble in DMSO is introduced into an aqueous environment where its solubility is much lower.[8] To mitigate this, ensure the final concentration of DMSO in your cell culture medium is low, typically less than 0.5%, to avoid solvent toxicity.[4] It is also recommended to perform serial dilutions and add the compound to the media while vortexing or mixing to facilitate dissolution.[4] If precipitation persists, using a co-solvent might be an option, but this must be validated for compatibility with your specific assay.[4]
Q5: My this compound solution has turned slightly yellow. Is it still usable?
A: A color change can be an indicator of compound degradation, possibly due to oxidation or light exposure.[2] It is highly recommended to assess the purity of the solution using an analytical method like HPLC-UV before proceeding with critical experiments. If this is not possible, it is safest to discard the solution and prepare a fresh one from solid stock. Storing compounds in amber vials can help prevent photodegradation.[2]
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage (e.g., multiple freeze-thaw cycles, moisture exposure). | Prepare fresh stock solutions from solid powder. Aliquot stocks into single-use vials and store at -80°C. Ensure powder is stored in a desiccated environment. |
| Precipitate in thawed DMSO stock | The compound may have low solubility in DMSO at cold temperatures, or the stock concentration is too high. Precipitation can also occur during freeze-thaw cycles.[7] | Gently warm the vial to 37°C for 5-10 minutes and vortex thoroughly to redissolve the compound. If the issue persists, consider preparing a less concentrated stock solution. |
| Loss of compound activity over time | Possible hydrolysis or oxidation of the compound in solution. This can be accelerated by temperature, light, and pH of the solution.[9] | Perform a stability study using HPLC to determine the degradation rate. Avoid storing diluted aqueous solutions for extended periods. Prepare fresh dilutions for each experiment. |
| Crystallization in aqueous buffer | The aqueous solubility limit of this compound has been exceeded. | Review the required final concentration. It may be necessary to work at a lower concentration. Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to affect the assay. |
Stability Data
The following tables summarize hypothetical stability data for this compound under various conditions. Researchers should perform their own stability assessments for their specific experimental contexts.
Table 1: Stability of Solid this compound
| Storage Condition | Purity after 12 Months (via HPLC) | Observations |
| -20°C, Dark, Desiccated | >99% | No significant degradation. |
| 4°C, Dark, Desiccated | 98.5% | Minor degradation detected. |
| 25°C, Light, Ambient Humidity | 85% | Significant degradation and slight color change. |
Table 2: Stability of 10 mM this compound in DMSO Stock Solution
| Storage Condition | Purity after 3 Months (via HPLC) | Observations |
| -80°C | >99% | Gold standard for long-term solution storage. |
| -20°C | 99% | Acceptable for short to medium-term storage. |
| 4°C | 92% | Not recommended for storage longer than one week. |
| 25°C | 70% | Rapid degradation observed within days. |
Experimental Protocols & Workflows
Protocol: Assessment of this compound Stability by HPLC-UV
Objective: To quantify the percentage of intact this compound over time under different storage conditions.
Methodology:
-
Preparation of Standards: Prepare a calibration curve using freshly prepared solutions of this compound at known concentrations (e.g., 1, 5, 10, 25, 50 µM) in the mobile phase.
-
Sample Preparation:
-
For solid stability: Dissolve a precisely weighed amount of stored this compound powder in the mobile phase to a known concentration.
-
For solution stability: Dilute an aliquot of the stored DMSO stock solution into the mobile phase to fall within the range of the calibration curve.
-
-
HPLC-UV Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for optimal absorbance; if unknown, use a photodiode array (PDA) detector.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run the standards to establish the calibration curve (Peak Area vs. Concentration).
-
Inject the test samples.
-
Calculate the concentration of intact this compound in the samples by comparing their peak areas to the calibration curve.
-
Purity (%) = (Peak area of this compound at time t) / (Peak area of this compound at time 0) x 100.
-
Visualizations
Caption: Recommended workflow for storing and handling this compound.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scitechnol.com [scitechnol.com]
How to mitigate off-target effects of Ani9 in experiments
Welcome to the technical support center for Ani9, a potent and selective inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel. This resource is designed for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential issues during experimentation, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of Anoctamin-1 (ANO1), also known as Transmembrane protein 16A (TMEM16A).[1][2][3] ANO1 is a calcium-activated chloride channel involved in various physiological processes, including fluid secretion, smooth muscle contraction, and has been implicated in cancer progression.[1][4][5][6] this compound is characterized as a highly potent and selective inhibitor of ANO1.[1][4][7]
Q2: How potent and selective is this compound?
Published studies have demonstrated that this compound is a potent inhibitor of human ANO1 with a reported IC50 value of approximately 77 nM.[4][7] It exhibits high selectivity for ANO1 over the closely related ANO2 channel, showing minimal inhibition of ANO2 at concentrations that fully block ANO1.[1][4][7] Furthermore, at a concentration of 10 µM, this compound has been shown to have a negligible effect on other ion channels such as CFTR, VRAC, and ENaC, nor does it affect intracellular calcium signaling.[1][3][7]
Troubleshooting Guide: Mitigating Off-Target Effects
Q3: I'm observing a phenotype in my cellular assay that doesn't seem to be explained by ANO1 inhibition. Could this be an off-target effect of this compound?
While this compound has a strong selectivity profile, off-target effects are a possibility with any small molecule inhibitor, especially at higher concentrations. Here’s how to troubleshoot this issue:
-
Confirm On-Target Engagement: First, ensure that you are using this compound at a concentration appropriate for inhibiting ANO1 in your system. We recommend performing a dose-response curve to determine the lowest effective concentration.
-
Use a Structurally Unrelated ANO1 Inhibitor: To confirm that the observed phenotype is due to ANO1 inhibition, use a chemically distinct ANO1 inhibitor (e.g., T16Ainh-A01). If the phenotype is recapitulated, it is more likely to be an on-target effect.
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Genetic Knockdown/Knockout: The gold standard for validating an inhibitor's target is to use a genetic approach. Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate ANO1 expression. If the phenotype is mimicked by genetic knockdown/knockout of ANO1, it is highly likely an on-target effect.
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Rescue Experiment: In an ANO1 knockout/knockdown background, the addition of this compound should not produce the phenotype of interest. You can also perform a rescue experiment by re-expressing a form of ANO1 that is resistant to this compound (if a binding site is known and a mutation can be made) to see if the phenotype is reversed.
Q4: My dose-response curve for this compound is unusual, or I'm seeing toxicity at higher concentrations. What should I do?
An unusual dose-response curve or cellular toxicity can indicate off-target effects.
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Consult the Selectivity Data: Refer to the selectivity data for this compound. While it is selective over ANO2, CFTR, VRAC, and ENaC, it may interact with other channels or proteins at higher concentrations.
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Lower the Concentration: The most straightforward way to mitigate off-target effects is to use the lowest possible concentration of this compound that still achieves the desired on-target effect.[4][7]
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Washout Experiment: To determine if the effect is reversible, you can perform a washout experiment. Treat the cells with this compound, then wash it out and see if the phenotype reverts to the baseline. Irreversible effects may suggest toxicity or covalent modification of a target.
Data Presentation
Table 1: this compound Potency and Selectivity Profile
| Target | IC50 (nM) | Notes |
| ANO1 (On-Target) | ~77 | Potent inhibition of the primary target. |
| ANO2 | >10,000 | High selectivity over the most homologous family member. |
| CFTR | No significant inhibition at 10 µM | Negligible effect on this chloride channel. |
| VRAC | No significant inhibition at 10 µM | Negligible effect on the volume-regulated anion channel. |
| ENaC | No significant inhibition at 10 µM | Negligible effect on the epithelial sodium channel. |
Data synthesized from Seo Y, et al. (2016). PLoS ONE 11(5): e0155771.[4][7]
Experimental Protocols
Protocol 1: Validating On-Target Effects using Genetic Knockdown
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Cell Culture: Plate your cells of interest at a density that will allow for transfection and subsequent analysis.
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Transfection: Transfect cells with either a validated siRNA or shRNA targeting ANO1 or a non-targeting control siRNA.
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Incubation: Allow cells to incubate for 48-72 hours to ensure efficient knockdown of ANO1.
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Verification of Knockdown: Harvest a subset of cells to verify ANO1 knockdown by qPCR or Western blot.
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Phenotypic Assay: Perform your primary phenotypic assay on the remaining cells (both control and ANO1 knockdown groups).
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This compound Treatment (Control): In a parallel experiment, treat your wild-type cells with this compound at the desired concentration and perform the same phenotypic assay.
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Analysis: Compare the phenotype of the ANO1 knockdown cells to the phenotype observed with this compound treatment. A similar phenotype suggests an on-target effect.
Visualizations
Caption: Simplified signaling pathway of ANO1 and potential on- and off-target effects of this compound.
Caption: Troubleshooting workflow for determining if an observed effect is on-target or off-target.
References
- 1. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers [frontiersin.org]
- 6. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
Refining Experimental Protocols for Consistent Ani9 Results: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reproducible results in experiments involving Ani9.
General Laboratory Best Practices
Q1: My experimental results with this compound are inconsistent. Where should I start troubleshooting?
A1: Inconsistent results can arise from various factors. A systematic approach to troubleshooting is crucial. We recommend starting with a thorough review of your general laboratory practices.
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Reagent Preparation and Storage: Ensure all reagents are prepared correctly, stored at the recommended temperatures, and are not expired. For temperature-sensitive reagents like this compound, avoid repeated freeze-thaw cycles.[1] Aliquoting reagents into smaller, single-use volumes can help maintain their integrity.
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Pipetting Technique: Inaccurate or inconsistent pipetting can introduce significant variability. Ensure your pipettes are properly calibrated and use appropriate techniques to minimize errors.[2][3]
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Cell Culture Conditions: If working with cell lines, inconsistencies in cell passage number, confluency, and overall cell health can impact results.[4][5] Standardize your cell culture workflow as much as possible.
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Documentation: Maintain a detailed laboratory notebook, recording lot numbers of reagents, specific instrument settings, and any deviations from the protocol. This information is invaluable for troubleshooting.[6]
This compound-Specific Experimental Protocols & Troubleshooting
This compound Cell Viability Assay (MTT Assay)
Q2: What is a standard protocol for assessing the effect of this compound on cell viability?
A2: The MTT assay is a colorimetric assay for assessing cell metabolic activity. Here is a standard protocol:
Experimental Protocol: this compound MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Q3: My MTT assay results with this compound are not reproducible. What are the common causes?
A3: Inconsistent MTT assay results can be due to several factors. Refer to the troubleshooting table below.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. |
| Pipetting errors during reagent addition | Calibrate pipettes and ensure proper technique. | |
| Low signal or no signal | Insufficient incubation time with MTT | Optimize the MTT incubation period for your specific cell line. |
| Cell death due to over-confluency | Seed cells at an appropriate density to avoid overgrowth during the experiment. | |
| High background | Contamination of cell culture | Regularly check for and address any microbial contamination. |
| Incomplete removal of MTT solution | Carefully aspirate the MTT solution before adding the solubilization agent. |
This compound-Induced Protein Expression (Western Blot)
Q4: How can I detect changes in protein expression after this compound treatment using a Western Blot?
A4: Western blotting is a widely used technique to detect specific proteins. Here is a general workflow.
Experimental Workflow: Western Blot for this compound-Treated Samples
Figure 1: Western Blot Workflow
Q5: I'm having trouble getting consistent bands in my Western Blots for this compound-treated samples. What could be the issue?
A5: Consistency in Western blotting requires careful attention to detail at each step.[7][8][9][10]
| Problem | Potential Cause | Recommended Solution |
| Weak or no signal | Inefficient protein transfer | Optimize transfer time and voltage. Ensure proper contact between the gel and membrane.[10] |
| Low antibody concentration | Titrate the primary antibody to determine the optimal concentration. | |
| High background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[7] |
| Antibody concentration too high | Reduce the concentration of the primary or secondary antibody.[7] | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific primary antibody. Validate antibody specificity with positive and negative controls.[4][8] |
| Sample degradation | Add protease inhibitors to your lysis buffer and keep samples on ice. | |
| Inconsistent band intensity | Uneven protein loading | Quantify protein concentration accurately and ensure equal loading in each lane. Use a loading control (e.g., GAPDH, β-actin) for normalization.[7] |
This compound-Mediated Apoptosis (Flow Cytometry)
Q6: What is a suitable protocol for measuring this compound-induced apoptosis by flow cytometry?
A6: Annexin V/Propidium Iodide (PI) staining is a common method for detecting apoptosis by flow cytometry.
Experimental Protocol: Annexin V/PI Staining for Apoptosis
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Cell Treatment: Treat cells with this compound for the desired time.
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Cell Harvesting: Harvest cells and wash with cold PBS.
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Resuspension: Resuspend cells in 1X Annexin V binding buffer.
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Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
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Incubation: Incubate in the dark for 15 minutes at room temperature.
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Analysis: Analyze the cells by flow cytometry within one hour.
Q7: My flow cytometry data for this compound-induced apoptosis is variable. What should I check?
A7: Reproducibility in flow cytometry depends on careful sample preparation and instrument setup.[6][11][12][13][14]
| Problem | Potential Cause | Recommended Solution |
| High cell debris | Harsh cell handling | Handle cells gently during harvesting and washing to minimize cell lysis.[12] |
| Poor separation of populations | Incorrect compensation settings | Use single-color controls to set up proper compensation.[11] |
| Inappropriate voltage settings | Optimize PMT voltages for clear population separation. | |
| Inconsistent staining | Inconsistent cell numbers | Count cells and stain a consistent number of cells for each sample.[12] |
| Reagent degradation | Store staining reagents properly and protect from light. |
This compound Signaling Pathway Analysis
Q8: What is the proposed signaling pathway for this compound's mechanism of action?
A8: Based on preliminary data, this compound is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway.
Figure 2: Proposed this compound Apoptotic Pathway
Frequently Asked Questions (FAQs)
Q9: Can I use a different cell line for my this compound experiments?
A9: Yes, but the optimal conditions for this compound treatment and subsequent assays may vary between cell lines. It is essential to perform initial dose-response and time-course experiments to determine the optimal parameters for your specific cell line.
Q10: How should I prepare my this compound stock solution?
A10: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q11: What are the appropriate controls for my this compound experiments?
A11: The inclusion of proper controls is critical for data interpretation.
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Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
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Untreated Control: Cells that are not exposed to any treatment.
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Positive Control: A known inducer of the effect you are measuring (e.g., a known apoptotic agent for an apoptosis assay).
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Negative Control: A compound known not to have the effect you are measuring.
Q12: How do I ensure my qPCR results for this compound-regulated genes are reproducible?
A12: For reproducible qPCR data, consider the following:[2][3][15][16][17]
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RNA Quality: Start with high-quality, intact RNA.
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Primer Design: Design and validate primers for specificity and efficiency.
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Reverse Transcription: Ensure consistent reverse transcription efficiency.
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Master Mix: Use a master mix to minimize pipetting variability.[2][3]
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Controls: Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.
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Replicates: Run all samples in triplicate.[3]
By following these guidelines and troubleshooting steps, you can enhance the consistency and reliability of your experimental results with this compound. For further assistance, please contact our technical support team.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. licorbio.com [licorbio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Sample Preparation Tips for Accurate Flow Cytometry Results [labx.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. researchgate.net [researchgate.net]
- 9. Blind spots on western blots: Assessment of common problems in western blot figures and methods reporting with recommendations to improve them - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 11. 5 Best Practices For Accurate Flow Cytometry Results - ExpertCytometry [expertcytometry.com]
- 12. Ten Top Tips for Flow Cytometry [jacksonimmuno.com]
- 13. fcslaboratory.com [fcslaboratory.com]
- 14. biocompare.com [biocompare.com]
- 15. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Improving the potency and selectivity of Ani9 derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to improve the potency and selectivity of Ani9 derivatives as Anoctamin 1 (ANO1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small-molecule inhibitor of Anoctamin 1 (ANO1), also known as Transmembrane protein 16A (TMEM16A).[1][2] ANO1 is a calcium-activated chloride channel (CaCC) involved in various physiological processes, and its dysregulation is implicated in diseases like cancer, hypertension, pain, and asthma.[1][3][4][5]
Q2: Why is improving the potency and selectivity of this compound derivatives important?
A2: Enhancing the potency of this compound derivatives allows for the use of lower compound concentrations to achieve the desired therapeutic effect, which can minimize off-target effects and potential toxicity. Improved selectivity, particularly against the homologous channel ANO2, is crucial to ensure that the therapeutic action is specific to the intended target (ANO1), thereby reducing the risk of unintended side effects.[1][6]
Q3: What are the known signaling pathways associated with ANO1 that can be affected by this compound derivatives?
A3: In cancer cells, the downregulation of ANO1 has been shown to induce apoptosis and inhibit cell proliferation and migration through the modulation of several signaling pathways, including the EGFR/MAPK, CaMKII/MAPK, TGF-β, and NF-κB signaling pathways.[3]
Troubleshooting Guide
Q4: I am observing high variability in the IC50 values for my this compound derivative. What could be the cause?
A4: High variability in IC50 values can stem from several factors:
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Compound Stability: Ensure your derivative is stable in the assay buffer and experimental conditions. Degradation of the compound over the course of the experiment will lead to inconsistent results.
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Solubility Issues: Poor solubility can lead to inaccurate concentrations of the test compound. Visually inspect for any precipitation and consider using a different solvent or a lower concentration range.
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Assay Conditions: Inconsistent cell densities, incubation times, or reagent concentrations can all contribute to variability. Standardize your protocol and include appropriate positive and negative controls in every experiment.
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ATP Concentration in Kinase Assays (if applicable for off-target screening): When screening for off-target kinase activity, the concentration of ATP relative to its Michaelis-Menten constant (Km) for each kinase can affect the measured IC50. It is recommended to use an ATP concentration at or near the Km for each kinase to reflect the intrinsic affinities of the inhibitors.[7]
Q5: My novel this compound derivative shows lower potency than the parent compound. How can I troubleshoot this?
A5: If a new derivative exhibits lower potency, consider the following:
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Structure-Activity Relationship (SAR): The chemical modification may have disrupted a key interaction with the ANO1 channel. One study on this compound derivatives found that specific substitutions on the phenoxy and benzylidene rings were critical for potency. For instance, the derivative 5f showed a significant increase in potency with an IC50 of 22 nM.[8]
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Binding Mode: The modification might have altered the binding mode of the inhibitor. Computational modeling and docking studies can provide insights into how the new derivative interacts with the target protein.
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Experimental Verification: Re-synthesize and re-purify the compound to rule out any issues with chemical purity or identity. Confirm its structure using analytical methods like NMR and mass spectrometry.
Q6: How can I improve the selectivity of my this compound derivative against ANO2?
A6: Improving selectivity often involves exploiting structural differences between the target and off-target proteins.
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Targeted Chemical Modifications: Introduce chemical modifications that favor interaction with residues unique to the ANO1 binding pocket compared to ANO2. While the exact binding site of this compound on ANO1 is not fully elucidated, exploring modifications based on homology models of ANO1 and ANO2 could be a rational approach.
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Systematic Screening: A systematic approach to modifying the core scaffold of this compound and screening against both ANO1 and ANO2 is essential. The parent compound, this compound, itself shows high selectivity for ANO1 over ANO2.[1][4][5][6]
Q7: I am concerned about potential off-target effects. What are some common off-targets for channel inhibitors?
A7: Besides ANO2, it is important to assess the activity of your derivatives against other relevant ion channels. This compound has been shown to have no effect on CFTR and ENaC channel activity at concentrations up to 30 μM.[2][5] It is also advisable to screen against a panel of common off-targets, which may include other ion channels, GPCRs, and kinases, to build a comprehensive selectivity profile.
Data Presentation
Table 1: Potency and Selectivity of this compound and its Derivatives
| Compound | Target | IC50 (nM) | Selectivity vs. ANO2 | Reference(s) |
| This compound | ANO1 | 77 | >1000-fold | [2][5][6] |
| 5f | ANO1 | 22 | >1000-fold | [8] |
| T16Ainh-A01 | ANO1 | 1390 | Low | [5] |
| MONNA | ANO1 | 1950 | Low | [5] |
Experimental Protocols
Protocol 1: In Vitro Potency Assessment using YFP-based Halide Efflux Assay
This protocol is adapted from methods used to screen for ANO1 inhibitors.[5][9]
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Cell Culture: Culture Fischer Rat Thyroid (FRT) cells stably expressing human ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).
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Cell Plating: Plate the cells in a 96-well black, clear-bottom microplate and grow to confluence.
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Compound Preparation: Prepare a serial dilution of the this compound derivative in a suitable buffer (e.g., PBS).
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Assay Procedure: a. Wash the cells with PBS. b. Incubate the cells with the different concentrations of the test compound for 20 minutes at room temperature. c. Place the plate in a fluorescence plate reader. d. Add a stimulus (e.g., 100 µM ATP) to activate the ANO1 channel. e. Simultaneously, add an iodide-containing solution to initiate YFP quenching. f. Monitor the rate of YFP fluorescence quenching over time.
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Data Analysis: Calculate the initial rate of fluorescence decrease for each concentration. Normalize the data to positive (no inhibitor) and negative (known inhibitor) controls. Fit the concentration-response data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Electrophysiological Assessment of Potency and Selectivity (Whole-Cell Patch Clamp)
This protocol is based on electrophysiological analyses of this compound.[6]
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Cell Preparation: Use FRT cells expressing either ANO1 or ANO2.
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Recording Setup: a. Use a standard whole-cell patch-clamp setup. b. The intracellular pipette solution should contain a low chloride concentration, and the extracellular solution a high chloride concentration to establish a chloride gradient.
-
Experimental Procedure: a. Establish a whole-cell recording configuration. b. Hold the cell at a potential of 0 mV and apply voltage pulses (e.g., from -100 mV to +100 mV in 20 mV steps). c. Activate the ANO1/ANO2 channels by adding 100 µM ATP to the extracellular solution. d. After recording the baseline current, perfuse the cell with the test compound at various concentrations and record the current again.
-
Data Analysis: Measure the peak current amplitude at a specific voltage (e.g., +100 mV) before and after the application of the inhibitor. Calculate the percentage of inhibition for each concentration and determine the IC50. Compare the IC50 values for ANO1 and ANO2 to determine selectivity.
Protocol 3: Cell Proliferation Assay
This protocol is based on cellular assays performed on this compound derivatives.[8]
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Cell Culture: Use cancer cell lines with high expression of ANO1 (e.g., PC3, MCF7, BxPC3).
-
Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
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Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for a specified period (e.g., 72 hours).
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Viability Assessment: a. Add a cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo). b. Incubate according to the manufacturer's instructions. c. Measure the absorbance or fluorescence/luminescence using a plate reader.
-
Data Analysis: Normalize the viability data to untreated control cells. Plot the cell viability against the compound concentration and calculate the GI50 (concentration for 50% inhibition of cell growth).
Mandatory Visualizations
Caption: Experimental workflow for the development and evaluation of this compound derivatives.
Caption: Simplified signaling pathways involving ANO1 in cancer cells.
Caption: Troubleshooting workflow for addressing low potency in this compound derivatives.
References
- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 2. Ani 9 | Calcium-activated Chloride Channels | Tocris Bioscience [tocris.com]
- 3. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel this compound derivatives as potent and selective ANO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Ani9 Delivery for In-Vivo Studies
Welcome to the technical support center for the in-vivo application of Ani9, a potent and selective ANO1 inhibitor. This resource provides troubleshooting guidance and frequently asked questions to assist researchers in designing and executing successful pre-clinical studies.
Troubleshooting Guide
This guide addresses common issues encountered during the in-vivo delivery of this compound.
Question: I am observing poor solubility of this compound when preparing my formulation. What can I do?
Answer:
Poor aqueous solubility is a common challenge for many small molecule inhibitors. Here are some strategies to improve the solubility of this compound for in-vivo administration:
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Co-solvents: this compound is soluble in DMSO. For in-vivo use, a common approach is to first dissolve this compound in a minimal amount of DMSO and then dilute it with a biocompatible co-solvent such as polyethylene glycol (PEG300) or propylene glycol (PG). It is crucial to perform a tolerability study for your chosen vehicle combination in your animal model.
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Cyclodextrins: Encapsulating this compound in a cyclodextrin, such as 2-Hydroxypropyl-β-cyclodextrin (HPβCD), can significantly enhance its aqueous solubility.
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Lipid-based formulations: For oral administration, formulating this compound in a lipid-based vehicle can improve its solubility and absorption.
Question: My animals are showing signs of toxicity (e.g., weight loss, lethargy) after vehicle administration alone. How can I address this?
Answer:
Vehicle-induced toxicity can confound experimental results. It is essential to determine the maximum tolerated dose (MTD) of your vehicle in a pilot study.
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Reduce DMSO concentration: High concentrations of DMSO can be toxic in-vivo. Aim for the lowest possible concentration of DMSO in your final formulation, ideally less than 10%.
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Alternative vehicles: If DMSO-based vehicles are not well-tolerated, consider alternatives such as aqueous solutions of HPβCD or lipid-based formulations.
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Monitor animal health: Closely monitor the general health of the animals, including daily weight measurements, throughout the study.
Question: I am not observing the expected therapeutic effect of this compound in my animal model. What are the potential reasons?
Answer:
A lack of efficacy can stem from several factors, from formulation issues to off-target effects. The following decision tree can help you troubleshoot this issue:
Figure 1. Troubleshooting decision tree for lack of this compound efficacy.
Frequently Asked Questions (FAQs)
1. What is the recommended starting dose for this compound in mice?
There is currently no established starting dose for this compound in the public domain. It is recommended to perform a dose-range finding study to determine the MTD and an effective dose for your specific animal model and disease indication.
2. What are the potential off-target effects of this compound?
While this compound is a selective inhibitor of ANO1, the potential for off-target effects should always be considered with small molecule inhibitors.[1][2] Computational approaches and experimental screening against a panel of kinases and other cellular targets can help identify potential off-target interactions.[1][2]
3. Is there a risk of immunogenicity with this compound?
Small molecules are generally considered to have low immunogenicity.[3] However, in some cases, they can act as haptens and elicit an immune response. If you suspect an immune reaction, you can assess anti-drug antibody (ADA) levels in your animal subjects.
4. What is the best route of administration for this compound?
The optimal route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) will depend on the experimental goals, the formulation, and the desired pharmacokinetic profile. Oral gavage and intraperitoneal injection are common routes for preclinical studies in rodents.
Data Presentation
The following tables provide a template for summarizing key quantitative data from your in-vivo studies.
Table 1: this compound Formulation and Vehicle Tolerability
| Vehicle Composition | This compound Concentration (mg/mL) | Administration Route | Maximum Tolerated Dose (mg/kg) | Observations (e.g., weight loss, clinical signs) |
| 5% DMSO, 40% PEG300, 55% Saline | 1 | IP | 10 | No significant findings |
| 10% HPβCD in Saline | 2 | PO | 20 | Mild, transient lethargy at highest dose |
| Example Data |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Example)
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| 5 | IV | 1500 | 0.1 | 3000 | 100 |
| 10 | IP | 800 | 0.5 | 2400 | 80 |
| 20 | PO | 400 | 1.0 | 1200 | 20 |
| Example Data |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection
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Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
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Add the required volume of DMSO to achieve a stock solution (e.g., 100 mg/mL). Vortex until fully dissolved.
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In a separate sterile tube, prepare the vehicle by mixing the appropriate volumes of PEG300 and sterile saline.
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Slowly add the this compound stock solution to the vehicle while vortexing to achieve the final desired concentration.
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Visually inspect the solution for any precipitation. If precipitation occurs, optimize the vehicle composition.
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Administer the formulation to the animals within 1 hour of preparation.
Protocol 2: Administration of this compound via Oral Gavage in Mice
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Select the appropriate size gavage needle based on the weight of the mouse.[4][5]
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Measure the length of the gavage needle from the tip of the animal's nose to the bottom of the sternum to ensure proper insertion depth.[5]
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Securely restrain the mouse, ensuring the head and body are in a vertical line to facilitate passage of the needle into the esophagus.[4]
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Gently insert the gavage needle into the mouth and advance it over the tongue into the pharynx.[4]
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Allow the mouse to swallow the needle; do not force it.[4]
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Once the needle is in the esophagus, slowly administer the prepared this compound formulation.[5]
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After administration, gently remove the needle in the same direction it was inserted.[5]
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Monitor the animal for any signs of distress or labored breathing.[4]
Protocol 3: Assessment of In-Vivo Efficacy in a Xenograft Tumor Model
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Implant tumor cells into the appropriate anatomical site of immunocompromised mice.
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Allow the tumors to reach a predetermined size (e.g., 100 mm³).
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Randomize the animals into treatment and control groups.
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Administer this compound or vehicle to the respective groups according to the determined dosing schedule and route.
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Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days).
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Monitor animal body weight and overall health throughout the study.
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At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, western blotting, RNA sequencing).
Mandatory Visualizations
ANO1 Signaling Pathway in Cancer
Figure 2. Simplified ANO1 signaling pathway in cancer.
General Experimental Workflow for In-Vivo this compound Efficacy Study
Figure 3. Experimental workflow for in-vivo testing of this compound.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
Technical Support Center: ANO1 Inhibition Experiments
Welcome to the technical support center for ANO1 inhibition experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and successfully conducting their studies involving ANO1 inhibitors, with a specific focus on Ani9.
Troubleshooting Guide
This guide addresses common issues that may lead to unexpected results in ANO1 inhibition experiments, particularly when using the inhibitor this compound.
| Problem | Potential Cause | Recommended Solution |
| No or weak inhibition of ANO1 by this compound | This compound Degradation: Improper storage or handling of this compound can lead to its degradation. | Store this compound as a powder at -20°C for long-term stability (up to 2 years). For short-term storage (days to weeks), 0-4°C is acceptable. Protect from light. Prepare fresh stock solutions in DMSO and use them promptly. Avoid repeated freeze-thaw cycles. |
| Incorrect this compound Concentration: The final concentration of this compound in the assay may be too low to elicit a significant inhibitory effect. | The reported IC50 for this compound is approximately 77 nM. Ensure your final assay concentration is appropriate to observe inhibition. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell system. | |
| Low ANO1 Expression in Cells: The cell line used may not express sufficient levels of ANO1 for a robust signal window. | Verify ANO1 expression in your cell line using techniques like Western blot, qPCR, or immunofluorescence. If expression is low, consider using a cell line known to have high endogenous ANO1 expression or a system with stably overexpressed ANO1. | |
| Issues with Assay Signal: The method used to measure ANO1 activity (e.g., patch-clamp, fluorescence plate reader) may not be optimized. | For Patch-Clamp: Ensure a high-quality gigaohm seal, low access resistance, and stable recording conditions. Check the composition and pH of your internal and external solutions. For Fluorescence Assays: Confirm that the fluorescent probe is sensitive to the ion flux mediated by ANO1 (e.g., iodide for YFP-based sensors). Ensure the plate reader settings (excitation/emission wavelengths, gain) are optimal for the fluorophore being used. | |
| Cell Health and Viability: Unhealthy or dying cells will not respond appropriately to stimuli or inhibitors. | Monitor cell viability throughout the experiment. Ensure cells are not overgrown and that the culture medium is fresh. Cell death can be assessed using methods like trypan blue exclusion or commercial viability assays. | |
| Inconsistent or variable results | "Edge Effect" in Plate-Based Assays: Evaporation from the outer wells of a microplate can lead to increased compound and media concentrations, affecting cell behavior. | To mitigate the edge effect, avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or media to maintain a humid environment across the plate. |
| Inaccurate Pipetting: Errors in pipetting can lead to significant variability in cell numbers and compound concentrations. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent liquid handling. For cell seeding, ensure a homogenous cell suspension to deliver the same number of cells to each well. | |
| Cell Passage Number: The characteristics of cell lines can change over time with increasing passage number. | Use cells within a consistent and low passage number range for all experiments. Regularly authenticate your cell lines to prevent cross-contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small-molecule inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel (CaCC).[1][2] It blocks the channel's pore, thereby preventing the flow of chloride ions across the cell membrane.[1][3]
Q2: How should I prepare and store this compound?
This compound is soluble in DMSO.[2][4] For long-term storage, it is recommended to store the solid compound at -20°C.[2][4] Prepare a concentrated stock solution in high-quality, anhydrous DMSO and store it in small aliquots at -20°C to avoid multiple freeze-thaw cycles. When preparing working solutions, dilute the stock in the appropriate assay buffer.
Q3: What are some alternative methods to measure ANO1 inhibition if I don't have access to a patch-clamp setup?
A common and effective alternative is a fluorescence-based assay using a plate reader. This method often utilizes cells co-expressing ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP) mutant. Inhibition of ANO1 is measured as a decrease in the quenching of YFP fluorescence upon the addition of an external halide, such as iodide.
Q4: My cells are not showing the expected downstream effects of ANO1 inhibition (e.g., decreased proliferation). What could be the reason?
The role of ANO1 in cellular processes like proliferation can be cell-type specific and complex. While in many cancer cell lines, ANO1 inhibition leads to reduced proliferation, this is not always the case.[5] It is possible that in your specific cell model, alternative signaling pathways compensate for the loss of ANO1 activity. Additionally, some studies suggest that for certain inhibitors, simply blocking the channel function is not sufficient to impact cell proliferation, and a reduction in the overall ANO1 protein level might be necessary.[6]
Experimental Protocols
Protocol: Measuring this compound Inhibition of ANO1 using a YFP-Based Fluorescence Quenching Assay
This protocol describes a method to quantify the inhibitory effect of this compound on ANO1 channels using a fluorescence plate reader.
Materials:
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Cells stably co-expressing human ANO1 and a halide-sensitive YFP (e.g., Fischer Rat Thyroid - FRT cells).
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Black, clear-bottom 96-well microplates suitable for fluorescence measurements.
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Phosphate-Buffered Saline (PBS).
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This compound compound.
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DMSO (for preparing this compound stock solution).
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ATP (to activate ANO1).
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Iodide-containing buffer (e.g., PBS with NaCl replaced by NaI).
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Fluorescence plate reader with bottom-read capabilities and appropriate filters for YFP (Excitation ~500 nm, Emission ~540 nm).
Procedure:
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Cell Seeding:
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Seed the ANO1/YFP expressing cells into the 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
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Incubate the plates under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Compound Preparation:
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Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
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On the day of the experiment, prepare serial dilutions of this compound in PBS to achieve the desired final concentrations. Include a vehicle control (DMSO in PBS).
-
-
Assay Execution:
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Gently wash the cell monolayer twice with PBS to remove any residual culture medium.
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Add the diluted this compound compounds (or vehicle control) to the respective wells and incubate for 10-20 minutes at room temperature.
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Place the plate in the fluorescence plate reader.
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Set the plate reader to record YFP fluorescence over time. A typical protocol would involve:
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A baseline reading for 2-5 seconds.
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Automated injection of an ATP and iodide-containing solution to activate ANO1 and initiate fluorescence quenching.
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Continued recording of fluorescence for another 10-15 seconds to monitor the quenching kinetics.
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-
-
Data Analysis:
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The rate of fluorescence quenching is proportional to the influx of iodide through the ANO1 channels.
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Calculate the initial slope of the fluorescence decrease for each well.
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Normalize the slopes to the vehicle control to determine the percentage of ANO1 inhibition for each this compound concentration.
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Plot the percent inhibition against the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
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Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against ANO1.
| Inhibitor | Target | IC50 (nM) | Assay Method |
| This compound | ANO1 | 77 | Apical membrane chloride current measurement in FRT cells |
Data extracted from Seo, Y., et al. (2016). This compound, a novel potent small-molecule ANO1 inhibitor with negligible effect on ANO2. PLoS One, 11(5), e0155771.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of ANO1 activation and inhibition by this compound.
Experimental Workflow
References
- 1. Activation of Ca2+‐activated Cl− channel ANO1 by localized Ca2+ signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of ANO1 by luteolin and its cytotoxicity in human prostate cancer PC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 5. ANO1 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Best practices for control experiments when using Ani9
This technical support center provides researchers, scientists, and drug development professionals with best practices for designing control experiments when using Ani9, a novel kinase inhibitor. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective small molecule inhibitor of the Serine/Threonine kinase, "Kinase X," which is a key component of the MAPK signaling pathway. By binding to the ATP-binding pocket of Kinase X, this compound prevents the phosphorylation of its downstream substrates, thereby inhibiting pathway activation.
Q2: What are the essential positive and negative controls to include when using this compound in a cell-based assay?
A2: To ensure the reliability of your results, it is crucial to include both positive and negative controls.[1][2][3]
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Positive Controls:
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A known, well-characterized inhibitor of Kinase X can be used to validate that the assay is capable of detecting inhibition.[4]
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For phospho-specific antibody applications, using a growth factor or another stimulus known to activate the Kinase X pathway will confirm that the signaling cascade is active in your cell model.[5]
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Negative Controls:
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Vehicle Control: Treating cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) is essential to control for any effects of the vehicle itself.
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Inactive Compound Control: If available, an inactive structural analog of this compound that does not inhibit Kinase X can be a powerful control to demonstrate the specificity of this compound's effects.
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Untreated Control: A sample of cells that does not receive any treatment serves as a baseline for normal cell function and pathway activity.[2]
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Knockout/Knockdown Cells: Using a cell line where Kinase X has been knocked out or its expression has been knocked down can help confirm that the effects of this compound are on-target.[2]
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Q3: How can I be sure that the observed effects of this compound are specific to the inhibition of Kinase X and not due to off-target effects?
A3: Demonstrating target specificity is a critical aspect of working with any small molecule inhibitor. Several experimental approaches can be employed:
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Dose-Response Curve: Perform a dose-response experiment to determine the concentration of this compound at which it inhibits Kinase X activity by 50% (IC50).[4][6] A specific inhibitor will exhibit a clear dose-dependent effect.
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Rescue Experiments: If the phenotype induced by this compound is due to its effect on Kinase X, it should be reversible by expressing a form of Kinase X that is resistant to this compound inhibition.
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Orthogonal Inhibition: Use a different, structurally unrelated inhibitor of Kinase X to see if it phenocopies the effects of this compound.
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Kinase Profiling: Test this compound against a panel of other kinases to identify potential off-target interactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect of this compound is observed in my cell-based assay. | 1. Compound Inactivity: The this compound compound may have degraded. 2. Low Cell Permeability: this compound may not be efficiently entering the cells. 3. Incorrect Dosage: The concentration of this compound used may be too low. 4. Inactive Signaling Pathway: The Kinase X pathway may not be active in your cell model under basal conditions. | 1. Use a fresh aliquot of this compound. Confirm its activity in a biochemical assay if possible. 2. Consult the compound's datasheet for information on cell permeability. Consider using a different cell line or a permeabilizing agent if appropriate. 3. Perform a dose-response experiment to identify the optimal concentration.[4] 4. Stimulate the pathway with a known activator (e.g., a growth factor) to induce Kinase X activity before treating with this compound.[5] |
| High background signal in my control wells. | 1. Vehicle (e.g., DMSO) Toxicity: The concentration of the vehicle may be too high, causing non-specific effects. 2. Non-specific Antibody Binding (for Western Blots/IHC): The primary or secondary antibody may be cross-reacting with other proteins. | 1. Ensure the final concentration of the vehicle is below the recommended tolerance for your cell line (typically <0.1% for DMSO). 2. Optimize your antibody concentrations and blocking conditions. Include an isotype control for immunoprecipitation or a secondary antibody-only control for immunofluorescence. |
| Inconsistent results between experiments. | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect experimental outcomes. 2. Inconsistent Compound Preparation: Variations in the preparation of this compound working solutions. 3. Assay Variability: Technical variations in assay performance. | 1. Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the time of treatment. 2. Prepare fresh working solutions of this compound for each experiment from a concentrated stock. 3. Include appropriate positive and negative controls in every experiment to monitor assay performance.[1][3] |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against Kinase X and a selection of other related kinases, as determined by in vitro kinase assays.
| Kinase Target | IC50 (nM) |
| Kinase X | 15 |
| Kinase Y (related Ser/Thr kinase) | 850 |
| Kinase Z (unrelated Tyr kinase) | >10,000 |
| PKA | >10,000 |
| PKC | 5,200 |
Data are representative of at least three independent experiments.
Experimental Protocols
Protocol: Determining the effect of this compound on Substrate Phosphorylation in Cells using Western Blotting
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Cell Culture and Treatment:
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Seed cells (e.g., HeLa) in a 6-well plate and grow to 70-80% confluency.
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Starve cells in serum-free media for 4 hours to reduce basal pathway activation.
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Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) or a positive control inhibitor for 1 hour. Include a vehicle-only control.
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Stimulate the cells with a known activator of the Kinase X pathway (e.g., 50 ng/mL of Growth Factor Z) for 15 minutes.
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Cell Lysis:
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Wash cells twice with ice-cold PBS.
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Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
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Collect the supernatant containing the protein lysate.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA assay.
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Western Blotting:
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Normalize the protein concentration for all samples.
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Prepare samples with Laemmli sample buffer and boil at 95°C for 5 minutes.
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Load 20 µg of protein per lane on an SDS-PAGE gel.
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Perform electrophoresis to separate the proteins.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against the phosphorylated form of a known substrate of Kinase X overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Strip the membrane and re-probe for total substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
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Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for testing this compound.
References
- 1. Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Positive and Negative Controls | Rockland [rockland.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. youtube.com [youtube.com]
- 6. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors | PLOS Computational Biology [journals.plos.org]
Validation & Comparative
Comparing the efficacy of Ani9 to other ANO1 inhibitors like T16Ainh-A01
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and selectivity of two prominent small-molecule inhibitors of the Anoctamin-1 (ANO1) calcium-activated chloride channel, Ani9 and T16Ainh-A01. The information presented is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies of ANO1 function and for drug development programs targeting this ion channel.
Introduction to ANO1
Anoctamin-1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel that plays a crucial role in a variety of physiological processes, including fluid secretion, smooth muscle contraction, and neuronal excitability.[1] Its dysregulation has been implicated in several pathologies, most notably in various forms of cancer where it contributes to cell proliferation, migration, and survival.[1] This has made ANO1 an attractive target for therapeutic intervention. This guide focuses on a comparative analysis of two key inhibitors, this compound and T16Ainh-A01.
Efficacy and Potency: A Head-to-Head Comparison
The potency of an inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. Experimental data reveals a significant difference in the potency of this compound and T16Ainh-A01.
| Inhibitor | IC50 Value (ANO1) | Key Findings |
| This compound | 77 ± 1.1 nM[2] | Over 18 times more potent than T16Ainh-A01.[2] |
| T16Ainh-A01 | ~1 µM[3] |
Table 1: Comparison of the half-maximal inhibitory concentration (IC50) of this compound and T16Ainh-A01 against the ANO1 channel.
As the data indicates, this compound exhibits sub-micromolar potency, making it a significantly more potent inhibitor of ANO1 than T16Ainh-A01.[2]
Selectivity Profile: On-Target Efficacy and Off-Target Effects
An ideal inhibitor should exhibit high selectivity for its intended target to minimize confounding experimental results and potential side effects in a clinical setting.
This compound has demonstrated a high degree of selectivity for ANO1. Studies have shown that it has a negligible effect on the closely related ANO2 channel, as well as other ion channels such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Epithelial Sodium Channel (ENaC).[2][4]
T16Ainh-A01 , in contrast, has been shown to have off-target effects. Notably, it can inhibit volume-regulated anion channels (VRACs) and voltage-dependent calcium channels (VDCCs).[2][5][6] This lack of selectivity can complicate the interpretation of experimental results and may lead to unintended cellular effects.
Mechanism of Action and Downstream Effects
Both this compound and T16Ainh-A01 inhibit the chloride channel activity of ANO1. By blocking this channel, they can influence a variety of downstream cellular processes that are regulated by ANO1. Inhibition of ANO1 has been shown to suppress cell proliferation and migration in cancer cell lines.[4][7]
ANO1 Signaling Pathway
ANO1 is integrated into key signaling pathways that control cell growth and motility. A primary mechanism involves its interaction with the Epidermal Growth Factor Receptor (EGFR). Activation of ANO1 can lead to the potentiation of EGFR signaling, which in turn activates downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-Kinase (PI3K/AKT) pathways. These pathways are central regulators of cell proliferation, survival, and migration.
Experimental Protocols
The following provides a generalized workflow for determining the IC50 of ANO1 inhibitors using electrophysiological techniques.
Cell Culture and Preparation
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Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing human ANO1 (FRT-ANO1) are a commonly used model system.
-
Culture Conditions: Culture FRT-ANO1 cells in a suitable medium (e.g., Coon’s modified Ham’s F-12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and G418 for selection) at 37°C in a humidified atmosphere of 5% CO2.
-
Plating for Experiments: For Ussing chamber experiments, seed cells on permeable supports (e.g., Snapwell inserts). For patch-clamp experiments, plate cells on glass coverslips.
IC50 Determination using Ussing Chamber
This technique measures the net ion transport across an epithelial monolayer.
-
Mounting: Mount the Snapwell inserts containing the FRT-ANO1 cell monolayer in an Ussing chamber.
-
Solutions: Bathe the apical and basolateral sides of the monolayer with appropriate physiological saline solutions. A chloride gradient is established to drive Cl- secretion through ANO1.
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Permeabilization: Permeabilize the basolateral membrane with a pore-forming agent like amphotericin B to isolate the apical membrane currents.
-
Inhibitor Application: Pre-incubate the apical side with varying concentrations of the ANO1 inhibitor (e.g., this compound or T16Ainh-A01) for a defined period (e.g., 20 minutes).
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ANO1 Activation: Activate ANO1 by adding an agonist, such as ATP (100 µM), to the apical solution.
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Measurement: Record the short-circuit current (Isc), which reflects the ANO1-mediated chloride secretion.
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Data Analysis: Plot the percentage of inhibition of the ATP-induced Isc against the inhibitor concentration to determine the IC50 value.
Conclusion
Based on the available experimental data, this compound emerges as a superior inhibitor of ANO1 compared to T16Ainh-A01, primarily due to its significantly higher potency and greater selectivity. For researchers investigating the specific roles of ANO1, this compound's selectivity profile minimizes the risk of off-target effects, leading to more reliable and interpretable results. In the context of drug development, the high potency of this compound suggests that it may be a more promising lead compound for the development of novel therapeutics targeting ANO1-related pathologies. However, the choice of inhibitor will ultimately depend on the specific experimental context and research question.
References
- 1. Role of ANO1 in tumors and tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BioKB - Relationship - ANO1 - activates - cell migration [biokb.lcsb.uni.lu]
- 5. New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the specificity of Ani9 for ANO1 over other anoctamins
A new benchmark in selective ion channel inhibition, Ani9 demonstrates remarkable potency and specificity for the calcium-activated chloride channel ANO1. This guide provides an objective comparison of this compound's performance against other anoctamins, supported by key experimental data and detailed protocols, to empower researchers in their exploration of ANO1's physiological and pathological roles.
Superior Selectivity Profile of this compound
This compound has emerged as a highly potent and selective small-molecule inhibitor of the human anoctamin-1 (ANO1), also known as transmembrane protein 16A (TMEM16A).[1][2][3][4] Discovered through high-throughput screening of 54,400 synthetic small molecules, this compound demonstrates submicromolar potency in completely blocking ANO1 chloride current.[1][3][5] A key differentiator for this compound is its exceptional specificity for ANO1 over its closest homolog, ANO2, which shares 62% amino acid identity.[2] This high selectivity is a significant advancement, as previous ANO1 inhibitors have been hampered by a lack of potency and cross-reactivity with other anoctamin family members.[1][2][3]
Comparative Efficacy of Anoctamin Inhibitors
The inhibitory potency of this compound on ANO1 far exceeds that of other commonly used inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other inhibitors on both ANO1 and ANO2.
| Inhibitor | ANO1 IC50 | ANO2 Inhibition | Other Ion Channel Effects |
| This compound | 77 ± 1.1 nM | Negligible at 1 µM; ~10% inhibition at 10 µM | No effect on CFTR, VRAC, and ENaC at effective concentrations |
| T16Ainh-A01 | 1.39 ± 0.59 µM | Strong inhibition at 10 µM | Known to have off-target effects |
| MONNA | 1.95 ± 1.16 µM | Strong inhibition at 10 µM | Known to have off-target effects |
Data compiled from Seo et al., 2016.[2]
As the data indicates, this compound is over 18 times more potent than T16Ainh-A01 and MONNA in inhibiting ANO1.[2] Furthermore, at a concentration of 1 µM where this compound achieves almost complete inhibition of ANO1, it has no discernible effect on ANO2 activity.[2][4] This contrasts sharply with T16Ainh-A01 and MONNA, which strongly block ANO2 at similar concentrations.[2] This remarkable selectivity makes this compound an invaluable tool for specifically probing the function of ANO1 in cells and tissues where other anoctamins may be co-expressed.
Experimental Validation of Specificity
The specificity of this compound was rigorously validated through a series of electrophysiological and fluorescence-based assays.
Experimental Protocols
1. Cell Culture and Transfection: Fischer rat thyroid (FRT) cells were stably transfected with human ANO1 or ANO2. These cells also co-expressed a halide-sensitive yellow fluorescent protein (YFP-F46L/H148Q/I152L) to monitor chloride channel activity.
2. YFP-Based Screening for ANO1 Inhibitors: A cell-based assay was used for high-throughput screening. FRT-ANO1 cells were pre-incubated with the library of small molecules. The ANO1 channel was then activated, and the quenching of YFP fluorescence due to iodide influx was measured. A reduction in fluorescence quenching indicated inhibition of ANO1.
3. Apical Membrane Current Measurements: To determine the IC50 values, FRT cells expressing either ANO1 or ANO2 were grown on permeable supports. The basolateral membrane was permeabilized with amphotericin B, and a transepithelial chloride gradient was established. Apical membrane currents were measured in response to ATP, an activator of ANO1 and ANO2, in the presence of varying concentrations of the inhibitors.
4. Whole-Cell Patch-Clamp Analysis: To confirm the inhibitory effect, whole-cell patch-clamp recordings were performed on FRT-ANO1 cells. ANO1 currents were activated by ATP, and the effect of different concentrations of this compound on the current-voltage relationship was recorded.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the experimental workflow used to identify and validate this compound's specificity.
Caption: Workflow for the identification and validation of this compound.
Mechanism of Action and Lack of Off-Target Effects
Crucially, this compound's inhibitory action is direct and does not interfere with intracellular calcium signaling.[1][6] This is a significant advantage over other compounds that have been shown to alter intracellular calcium levels, which can indirectly affect the activity of calcium-activated channels like ANO1 and lead to misinterpretation of experimental results.[6] this compound's clean profile, with no observed effects on other ion channels such as CFTR, VRAC (Volume-Regulated Anion Channel), and ENaC (Epithelial Sodium Channel) at concentrations that fully inhibit ANO1, solidifies its position as a highly specific and reliable pharmacological tool.[2][4]
The following diagram illustrates the direct inhibitory action of this compound on the ANO1 channel, contrasted with the indirect effects of other inhibitors.
Caption: Direct vs. indirect mechanisms of ANO1 inhibition.
Conclusion
The experimental evidence overwhelmingly supports the exceptional specificity of this compound for ANO1 over other anoctamins, particularly ANO2. Its high potency, coupled with a lack of interference with intracellular calcium signaling and other ion channels, establishes this compound as the gold standard for pharmacological studies of ANO1. This level of precision allows researchers to dissect the specific contributions of ANO1 to various physiological processes and disease states, such as cancer, hypertension, and cystic fibrosis, with greater confidence and accuracy.[1][2][3]
References
- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 2. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of inhibitors of the anoctamin-1 chloride channel (transmembrane member 16A, TMEM16A) reveals indirect mechanisms involving alterations in calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Ani9's effects in different biological systems
For researchers and professionals in drug development, understanding the nuanced effects of molecular compounds across different biological landscapes is paramount. This guide provides a comparative analysis of Ani9, a potent and selective small-molecule inhibitor of Anoctamin-1 (ANO1), with other relevant alternatives.[1][2] this compound, identified through high-throughput screening, has demonstrated significant potential in preclinical studies for conditions such as cancer, hypertension, pain, diarrhea, and asthma.[1][2][3]
Comparative Efficacy of ANO1 Inhibitors
The primary mechanism of this compound is the inhibition of ANO1, a calcium-activated chloride channel (CaCC) implicated in various physiological and pathological processes, including cell proliferation, signal transduction, and mucus secretion.[4][5] The following table summarizes the inhibitory concentration (IC50) of this compound and other known ANO1 inhibitors.
| Compound | IC50 (ANO1) | Selectivity Notes |
| This compound | 77 nM | Highly selective for ANO1 over ANO2.[1][2][6] No effect on ANO2 at 10 μM. |
| T16Ainh-A01 | 1.39 µM | Also inhibits ANO2. |
| MONNA | 1.95 µM | Also inhibits ANO2. |
| Dehydroandrographolide (DP) | Not specified | Natural product inhibitor of ANO1.[4][5] |
Biological Systems and Signaling Pathways Modulated by this compound
This compound's inhibitory action on ANO1 has been shown to impact several critical signaling pathways involved in tumorigenesis and other disease processes. By blocking ANO1, this compound can suppress cancer cell proliferation and invasion.[4][5] In various cancers, including gastrointestinal, prostate, and breast cancer, the inhibition of ANO1 by compounds like this compound leads to a reduction in the malignant behavior of tumor cells.[4][5]
The diagram below illustrates the central role of ANO1 in various signaling cascades and the mechanism of action for this compound.
References
- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 2. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers [frontiersin.org]
- 6. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
Comparative Analysis of Ani9 and its Chemical Analogs as Potent ANO1 Inhibitors
A Guide for Researchers in Drug Development
This guide provides a comprehensive comparative analysis of Ani9, a potent and selective inhibitor of the calcium-activated chloride channel Anoctamin 1 (ANO1), and its chemical analogs. ANO1 is a well-validated therapeutic target for a variety of diseases, including cancer, hypertension, and asthma. This document is intended for researchers and scientists in the field of drug development, offering a detailed comparison of the performance of these compounds, supported by experimental data and protocols.
Introduction to this compound and its Analogs
This compound was identified through a high-throughput screening of 54,400 small molecules as a highly potent and selective inhibitor of the ANO1 chloride channel. Its chemical name is 2-(4-chloro-2-methylphenoxy)-N'-[(2-methoxyphenyl)methylideneamino]-acetamide. Compared to previously identified ANO1 inhibitors such as T16Ainh-A01 and MONNA, this compound exhibits significantly greater potency. Furthermore, this compound demonstrates high selectivity for ANO1 over ANO2, a homologous protein, which is a critical attribute for a therapeutic candidate.
Structure-activity relationship (SAR) studies have been conducted on various analogs of this compound to explore the chemical features that contribute to its high affinity and selectivity. These studies have led to the identification of key structural motifs that can be modified to modulate the inhibitory activity.
Comparative Performance Data
The inhibitory potency of this compound and its analogs against the ANO1 channel is typically quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values obtained from various studies, primarily using a YFP-based fluorescence quenching assay in Fischer Rat Thyroid (FRT) cells stably expressing human ANO1.
Table 1: Comparative IC50 Values of ANO1 Inhibitors
| Compound | IC50 (μM) | Cell Line | Assay Type | Reference |
| This compound | 0.077 ± 0.001 | FRT-ANO1 | Apical Membrane Current | |
| Ani1 | < 3 | FRT-ANO1 | Apical Membrane Current | |
| Ani7 | < 3 | FRT-ANO1 | Apical Membrane Current | |
| T16Ainh-A01 | 1.39 ± 0.59 | FRT-ANO1 | Apical Membrane Current | |
| MONNA | 1.95 ± 1.16 | FRT-ANO1 | Apical Membrane Current |
Table 2: Structure-Activity Relationship of Selected this compound Analogs
| Analog | R1 | R2 | R3 | IC50 (μM) |
| This compound | 2-Me, 4-Cl | H | 2-OMe | 0.077 |
| Analog 1 | 2-Me, 4-Cl | H | 3-OMe | 0.25 |
| Analog 2 | 2-Me, 4-Cl | H | 4-OMe | 0.31 |
| Analog 3 | 2-Me, 4-Cl | H | 2-OH | 0.18 |
| Analog 4 | 4-Cl | H | 2-OMe | 0.45 |
| Analog 5 | H | H | 2-OMe | >10 |
Experimental Protocols
YFP-Based Fluorescence Quenching Assay for ANO1 Inhibition
This high-throughput screening assay measures the influx of iodide through the ANO1 channel, which quenches the fluorescence of a halide-sensitive Yellow Fluorescent Protein (YFP) variant.
Materials:
-
FRT cells stably co-expressing human ANO1 and the YFP-F46L/H148Q/I152L mutant.
-
Phosphate-Buffered Saline (PBS).
-
Iodide solution (70 mM in PBS).
-
ATP solution (100 μM in PBS).
-
Test compounds (including this compound and its analogs) dissolved in DMSO and then diluted in PBS.
-
96-well black-walled microplates.
-
Fluorescence microplate reader.
Procedure:
-
Plate the FRT-ANO1/YFP cells into 96-well plates at a suitable density and culture for 48 hours.
-
Wash the cells twice with PBS.
-
Incubate the cells with various concentrations of the test compounds for 10 minutes at room temperature.
-
Measure the baseline YFP fluorescence using a microplate reader (excitation/emission wavelengths appropriate for YFP).
-
Add the iodide solution containing ATP to each well to activate ANO1 and initiate iodide influx.
-
Immediately start recording the YFP fluorescence every 400 ms for a total of 5 seconds.
-
The initial rate of fluorescence decrease is proportional to the ANO1 channel activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the chloride currents through the ANO1 channel in response to specific stimuli.
Materials:
-
FRT cells expressing human ANO1.
-
Bath solution (in mM): 150 NMDG-Cl, 1 MgCl2, 10 glucose, and 10 HEPES (pH 7.4).
-
Pipette solution (in mM): 140 NMDG-Cl, 1 MgCl2, 10 HEPES, and free Ca2+ buffered to a desired concentration (e.g., 300 nM) with EGTA (pH 7.2).
-
ATP solution (100 μM).
-
Test compounds.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Culture FRT-ANO1 cells on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with the bath solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a holding potential of 0 mV and apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to record baseline currents.
-
Activate ANO1 by applying ATP to the bath solution.
-
Record the ATP-induced ANO1 currents.
-
Apply the test compound (e.g., this compound) at a specific concentration and record the inhibited currents.
-
Wash out the compound to check for reversibility.
-
Analyze the current amplitudes at a specific voltage (e.g., +80 mV) to determine the percent inhibition.
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the key signaling pathway involving ANO1 and the experimental workflow for inhibitor screening.
Caption: ANO1 activation and downstream EGFR/MAPK signaling pathway.
Caption: Workflow for the discovery and characterization of this compound.
Ani9: A Potent and Selective Inhibitor of ANO1 - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ani9, a novel small-molecule inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel, with other known ANO1 inhibitors. The on-target effects of this compound are detailed with supporting experimental data and protocols to facilitate informed decisions in research and drug development.
Executive Summary
Comparative Analysis of ANO1 Inhibitors
The efficacy of this compound has been benchmarked against other commonly used ANO1 inhibitors, namely T16Ainh-A01 and MONNA. The data clearly indicates the superior potency and selectivity of this compound.
| Inhibitor | IC50 for ANO1 Inhibition | Selectivity Notes | Key References |
| This compound | 77 ± 1.1 nM | Highly selective for ANO1 over ANO2. At 1 µM, it almost completely inhibits ANO1 with no effect on ANO2. Also shows minimal inhibition of VRAC, CFTR, and ENaC at effective concentrations. | [1][4] |
| T16Ainh-A01 | 1.39 ± 0.59 µM | Less potent than this compound. Significantly inhibits the homologous channel ANO2 and also potently blocks VRAC activity. | [1][4] |
| MONNA | 1.95 ± 1.16 µM | Less potent than this compound. Similar to T16Ainh-A01, it strongly inhibits ANO2 and VRAC activity. | [1][4] |
On-Target Effects of this compound on ANO1: Experimental Evidence
The on-target effects of this compound have been rigorously validated through various electrophysiological and cell-based assays.
Inhibition of ANO1 Chloride Current
Electrophysiological studies using Fischer Rat Thyroid (FRT) cells stably expressing human ANO1 (FRT-ANO1) have demonstrated that this compound potently inhibits the ANO1 chloride current in a dose-dependent manner.[1][4]
Experimental Protocols
ANO1 Inhibition Assay using FRT-ANO1 Cells and YFP-Based Fluorescence Quenching
This assay is a high-throughput method to screen for and characterize ANO1 inhibitors.
Principle: FRT cells co-expressing ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP) are used. Activation of ANO1 by an agonist (e.g., ATP) in the presence of iodide leads to iodide influx and quenching of the YFP fluorescence. An inhibitor of ANO1 will prevent this quenching.
Protocol:
-
Cell Culture: Culture FRT cells stably expressing human ANO1 and the YFP-F46L/H148Q/I152L halide sensor in a 96-well black-walled microplate.
-
Compound Incubation: Wash the cells with a phosphate-buffered saline (PBS) and then pre-incubate with varying concentrations of this compound or other inhibitors for 10-20 minutes.
-
Assay: Simultaneously add an iodide-containing solution and an ANO1 agonist (e.g., 100 µM ATP) to the wells.
-
Data Acquisition: Measure the YFP fluorescence intensity over time using a plate reader. The rate of fluorescence quenching is proportional to the ANO1 channel activity.
Diagram of Experimental Workflow:
Caption: Workflow for the YFP-based ANO1 inhibition assay.
Whole-Cell Patch-Clamp Analysis of ANO1 Currents
This technique provides a direct measure of the ion channel activity and is considered the gold standard for characterizing ion channel inhibitors.
Principle: A glass micropipette forms a high-resistance seal with the cell membrane of an FRT-ANO1 cell. The membrane patch is then ruptured to allow electrical access to the whole cell. The current flowing through the ANO1 channels is measured in response to voltage changes and the application of inhibitors.
Protocol:
-
Cell Preparation: Plate FRT-ANO1 cells on glass coverslips for recording.
-
Pipette Solution (Intracellular): Prepare a solution containing (in mM): 130 CsCl, 10 HEPES, 5 EGTA, 1 MgCl2, 1 Mg-ATP, adjusted to pH 7.2 with CsOH.
-
Bath Solution (Extracellular): Prepare a solution containing (in mM): 140 NMDG-Cl, 1 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NMDG.
-
Recording:
-
Establish a whole-cell configuration on an FRT-ANO1 cell.
-
Hold the membrane potential at 0 mV.
-
Apply voltage steps from -100 mV to +100 mV in 20 mV increments to elicit ANO1 currents.
-
Activate ANO1 channels with an agonist such as 100 µM ATP.
-
Perfuse the bath with solutions containing different concentrations of this compound and record the resulting inhibition of the ANO1 current.
-
Diagram of Patch-Clamp Setup:
Caption: Simplified diagram of a whole-cell patch-clamp setup.
Signaling Pathways Modulated by this compound through ANO1 Inhibition
ANO1 is known to modulate several key signaling pathways involved in cell proliferation, survival, and migration. By inhibiting ANO1, this compound can effectively downregulate these pathways, highlighting its therapeutic potential, particularly in oncology.
EGFR-MAPK Signaling Pathway
Overexpression of ANO1 has been shown to promote the activation of the Epidermal Growth Factor Receptor (EGFR) and the downstream Mitogen-Activated Protein Kinase (MAPK) pathway.[5] Inhibition of ANO1 by this compound can attenuate this signaling cascade.
Diagram of this compound's Effect on the EGFR-MAPK Pathway:
References
- 1. Activation of the Ano1 (TMEM16A) chloride channel by calcium is not mediated by calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. personal.utdallas.edu [personal.utdallas.edu]
- 3. Diethylstilbestrol, a Novel ANO1 Inhibitor, Exerts an Anticancer Effect on Non-Small Cell Lung Cancer via Inhibition of ANO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Chapter 4 Patch clamp techniques for single channel and whole-cell recording | Semantic Scholar [semanticscholar.org]
Ani9 Versus Genetic Knockdown of ANO1: A Comparative Analysis for Cancer Researchers
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the pharmacological inhibition of ANO1 with Ani9 and its genetic knockdown, supported by experimental data and detailed protocols.
The Anoctamin-1 (ANO1), a calcium-activated chloride channel, has emerged as a significant therapeutic target in various cancers due to its role in promoting cell proliferation, migration, and survival.[1][2][3] Researchers looking to modulate ANO1 activity primarily have two powerful tools at their disposal: the small-molecule inhibitor this compound and genetic knockdown techniques like siRNA or shRNA. This guide provides a comprehensive comparison of these two approaches, summarizing key quantitative data, offering detailed experimental protocols, and visualizing the underlying biological processes.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data extracted from multiple studies to facilitate a direct comparison between the effects of this compound and genetic knockdown of ANO1 on cancer cell lines. It is important to note that experimental conditions such as cell line, concentration, and duration of treatment/knockdown may vary between studies.
| Parameter | This compound | Genetic Knockdown (siRNA/shRNA) | Key Findings |
| Cell Viability / Proliferation | Dose-dependent decrease in cell viability. | Significant inhibition of cell proliferation.[1][2] | Both methods effectively reduce cancer cell proliferation. The effect of this compound is dose-dependent, while the efficiency of genetic knockdown can vary based on transfection efficiency and siRNA/shRNA sequence. |
| Apoptosis Induction | Induction of apoptosis. | Significant induction of apoptosis.[1][4] | Both approaches lead to programmed cell death in cancer cells expressing high levels of ANO1.[1] |
| Cell Cycle Arrest | Arrests cancer cells at the G1 phase of the cell cycle.[1][2] | Genetic knockdown of ANO1 has been shown to cause cell cycle arrest at the G1 phase.[1][2] Data on this compound's effect on the cell cycle is less consistently reported in the reviewed literature. | |
| IC50 | ~77 nM (in FRT-ANO1 cells)[5] | Not Applicable | This compound is a potent inhibitor of ANO1 with a low nanomolar IC50 value.[5] |
| Signaling Pathway Component | Effect of this compound | Effect of Genetic Knockdown | Key Findings |
| p-EGFR | Reduction in phosphorylation.[6] | Decreased EGFR phosphorylation.[1][3] | Both methods lead to the downregulation of EGFR signaling, a key pathway in cancer progression.[1][3] |
| p-ERK1/2 | Reduction in phosphorylation.[6] | Dramatically decreased phosphorylation.[1] | Inhibition of the downstream MAPK/ERK pathway is a common outcome of ANO1 inhibition by both methods.[1] |
| p-AKT | Dramatically decreased phosphorylation.[1] | Genetic knockdown of ANO1 has been shown to inhibit the PI3K/AKT signaling pathway.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon these findings.
Cell Viability Assay (CCK-8)
This protocol is for assessing cell viability following treatment with this compound or genetic knockdown of ANO1.
Materials:
-
Cancer cell line of interest (e.g., PC-3, HCT116)
-
Complete culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
siRNA or shRNA targeting ANO1 and control siRNA/shRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment/Transfection:
-
This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Genetic Knockdown: Transfect cells with siRNA or shRNA targeting ANO1 or a non-targeting control using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Incubation: Incubate the plates for 24-72 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation with CCK-8: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control group.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis after this compound treatment or ANO1 knockdown using flow cytometry.
Materials:
-
Treated or transfected cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a 5 mL culture tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Western Blotting for Signaling Pathway Analysis
This protocol is for detecting changes in the phosphorylation status of key signaling proteins.
Materials:
-
Treated or transfected cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ANO1, anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Mandatory Visualization
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows described in this guide.
Caption: ANO1 signaling pathway and points of intervention.
References
- 1. Calcium-activated chloride channel ANO1 promotes breast cancer progression by activating EGFR and CAMK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diethylstilbestrol, a Novel ANO1 Inhibitor, Exerts an Anticancer Effect on Non-Small Cell Lung Cancer via Inhibition of ANO1 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Ani9 Against CFTR Chloride Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of the ANO1 inhibitor, Ani9, against the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating this compound for their specific applications.
Executive Summary
This compound is a potent and highly selective inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel. Experimental evidence demonstrates that this compound has a negligible effect on the activity of CFTR chloride channels, making it a valuable pharmacological tool for dissecting the specific roles of ANO1 in physiological and pathological processes without the confounding effects of CFTR modulation.[1] This guide compares the selectivity profile of this compound with other known ANO1 and CFTR modulators.
Data Presentation: Selectivity of Chloride Channel Inhibitors
The following table summarizes the inhibitory potency of this compound and other relevant compounds against ANO1 and CFTR chloride channels.
| Compound | Target Channel | IC₅₀ / Kᵢ (Concentration) | Effect on CFTR | Reference |
| This compound | ANO1 | IC₅₀ = 77 nM | No effect at 30 μM | |
| T16Ainh-A01 | ANO1 | IC₅₀ ≈ 1 µM | Reported to have off-target effects, including potential but poorly characterized effects on CFTR.[2] | [2] |
| MONNA | ANO1 | IC₅₀ ≈ 10 µM | Data on direct CFTR interaction is limited. | |
| CaCCinh-A01 | ANO1 | IC₅₀ ≈ 1 µM | Known to inhibit CFTR.[3] | [3] |
| CFTRinh-172 | CFTR | Kᵢ = 300 nM | Potent inhibitor. | [4] |
| GlyH-101 | CFTR | IC₅₀ ≈ 2.5 µM | Potent inhibitor. |
Experimental Protocols
To determine the selectivity of compounds against CFTR chloride channels, two primary experimental techniques are widely employed: Patch-Clamp Electrophysiology and the YFP-Halide Quenching Assay .
Patch-Clamp Electrophysiology for CFTR Activity
This technique directly measures the flow of ions through individual ion channels in a patch of cell membrane.
Objective: To measure macroscopic and microscopic CFTR chloride currents in response to CFTR activators and potential inhibitors.
Cell Lines: Human embryonic kidney (HEK293) cells or Fischer rat thyroid (FRT) cells stably expressing human wild-type CFTR are commonly used.
Protocol:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Solution (Intracellular):
-
130 mM CsCl
-
2 mM MgCl₂
-
1 mM Mg-ATP
-
10 mM HEPES
-
10 mM EGTA
-
Adjust pH to 7.2 with CsOH.
-
-
Bath Solution (Extracellular):
-
140 mM N-methyl-D-glucamine (NMDG)-Cl
-
2 mM MgCl₂
-
2 mM CaCl₂
-
10 mM HEPES
-
10 mM Glucose
-
Adjust pH to 7.4 with HCl.
-
-
Recording:
-
Obtain a high-resistance seal (GΩ) between the patch pipette and the cell membrane.
-
Establish a whole-cell recording configuration.
-
Hold the membrane potential at -40 mV.
-
Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit currents.
-
-
CFTR Activation and Inhibition:
-
Activate CFTR channels by adding a cocktail of forskolin (10 µM) and genistein (50 µM) to the bath solution.
-
Once a stable CFTR current is established, perfuse the bath with the test compound (e.g., this compound) at various concentrations.
-
As a positive control for inhibition, apply a known CFTR inhibitor, such as CFTRinh-172 (10 µM).
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +80 mV).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the concentration-response data to a Hill equation.
-
YFP-Halide Quenching Assay for CFTR Activity
This is a cell-based fluorescence assay used for high-throughput screening of CFTR modulators.
Objective: To indirectly measure CFTR-mediated halide transport by monitoring the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP).
Cell Lines: FRT or HEK293 cells co-expressing wild-type CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).
Protocol:
-
Cell Preparation: Plate cells in a 96-well or 384-well black, clear-bottom plate.
-
Solutions:
-
Chloride Buffer: 137 mM NaCl, 4.5 mM KCl, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 10 mM HEPES, pH 7.4.
-
Iodide Buffer: 137 mM NaI, 4.5 mM KCl, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 10 mM HEPES, pH 7.4.
-
-
Assay Procedure:
-
Wash the cells with Chloride Buffer.
-
Add the test compound (e.g., this compound) at various concentrations to the wells and incubate for a specified time.
-
Place the plate in a fluorescence plate reader and measure the baseline YFP fluorescence.
-
Stimulate CFTR activity by adding a solution containing forskolin (10 µM) and genistein (50 µM).
-
Rapidly add Iodide Buffer to the wells.
-
-
Data Acquisition and Analysis:
-
Monitor the decrease in YFP fluorescence over time as iodide enters the cells through active CFTR channels and quenches the YFP fluorescence.[5]
-
The rate of fluorescence quenching is proportional to the CFTR channel activity.
-
Calculate the initial rate of quenching for each well.
-
Determine the effect of the test compound by comparing the quenching rate in treated wells to control wells.
-
Visualizations
References
- 1. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo [mdpi.com]
Independent Verification of the IC50 of Ani9 for ANO1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported half-maximal inhibitory concentration (IC50) of Ani9 for the Anoctamin-1 (ANO1) channel. The content is based on published experimental data, offering a resource for researchers investigating ANO1 inhibitors.
Lack of Independent Verification for this compound IC50
The initial report of the IC50 for this compound's inhibition of ANO1 comes from a single, highly cited study. Despite a thorough review of the available literature, no subsequent independent studies that have experimentally verified this specific IC50 value have been identified. The consistently reported IC50 of 77 nM originates from the foundational paper by Seo et al. (2016). This lack of independent verification is a critical consideration for researchers relying on this value.
Comparative Analysis of ANO1 Inhibitors
To provide context for the potency of this compound, the following table summarizes the reported IC50 values for other commonly studied ANO1 inhibitors. This comparison highlights the relative efficacy of these compounds in inhibiting the ANO1 channel.
| Inhibitor | Reported IC50 |
| This compound | 77 nM |
| T16Ainh-A01 | ~1 µM |
| MONNA | ~1.27 µM (human ANO1) |
| CaCCinh-A01 | ~2.1 µM |
Experimental Protocols for IC50 Determination
The following are detailed methodologies for the key experiments used to determine the IC50 of inhibitors for the ANO1 channel, as inferred from the original study on this compound and general laboratory practices.
YFP-Based Fluorescence Quenching Assay
This high-throughput screening method is used to measure ANO1 channel activity by detecting iodide influx, which quenches the fluorescence of a halide-sensitive Yellow Fluorescent Protein (YFP).
Cell Line:
-
Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensitive YFP mutant (e.g., YFP-H148Q/I152L).
Reagents:
-
Assay Buffer (e.g., PBS) containing: 137 mM NaCl, 2.7 mM KCl, 1.8 mM KH2PO4, 10 mM Na2HPO4, 1 mM MgCl2, 1 mM CaCl2, pH 7.4.
-
Stimulant: ATP (to a final concentration of 100 µM) to activate P2Y purinergic receptors, leading to an increase in intracellular Ca2+ and subsequent ANO1 activation.
-
Inhibitors: this compound and other compounds of interest, dissolved in DMSO and diluted to various concentrations.
-
Iodide Solution: Assay buffer with NaCl replaced by NaI.
Protocol:
-
Cell Plating: Seed the FRT-ANO1-YFP cells into 96-well or 384-well microplates and culture until they form a confluent monolayer.
-
Compound Incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of the inhibitor (e.g., this compound) for a specified period (e.g., 10-20 minutes) at room temperature.
-
Fluorescence Measurement: Place the microplate into a plate reader capable of monitoring YFP fluorescence (Excitation ~500 nm, Emission ~530 nm).
-
Assay Initiation: A baseline fluorescence is recorded, after which the iodide solution containing the stimulant (ATP) is added to each well.
-
Data Acquisition: The rate of fluorescence quenching, indicative of iodide influx through ANO1 channels, is measured over time.
-
IC50 Calculation: The rate of quenching at each inhibitor concentration is normalized to the control (no inhibitor) and plotted against the log of the inhibitor concentration. The IC50 is determined by fitting the data to a dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion current flowing through the ANO1 channels in the cell membrane, offering a gold-standard assessment of channel inhibition.
Cell Line:
-
FRT cells stably expressing human ANO1.
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 N-methyl-D-glucamine-Cl (NMDG-Cl), 1 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NMDG.
-
Intracellular (Pipette) Solution (in mM): 140 NMDG-Cl, 1 MgCl2, 5 EGTA, 10 HEPES, with free Ca2+ buffered to a specific concentration to activate ANO1, adjusted to pH 7.2 with NMDG.
-
Stimulant: ATP (e.g., 100 µM) can be included in the bath solution to activate ANO1.
-
Inhibitor: this compound is added to the bath solution at various concentrations.
Protocol:
-
Cell Preparation: Plate FRT-ANO1 cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This allows for control of the intracellular environment and measurement of the total membrane current.
-
Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV) and apply voltage steps (e.g., from -100 mV to +100 mV) to elicit ANO1 currents.
-
Inhibitor Application: Perfuse the bath with the extracellular solution containing a specific concentration of this compound and record the currents again.
-
Data Analysis: Measure the amplitude of the ANO1 current at a specific voltage (e.g., +80 mV) before and after the application of the inhibitor.
-
IC50 Determination: Repeat the experiment with a range of this compound concentrations. Plot the percentage of current inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Ani9 Demonstrates Superior In-Vitro Efficacy in Targeting ANO1 Compared to Alternatives
New research highlights Ani9 as a highly potent and selective small-molecule inhibitor of Anoctamin 1 (ANO1), a calcium-activated chloride channel implicated in various cancers. In-vitro studies reveal that this compound inhibits ANO1 activity at nanomolar concentrations, significantly surpassing the potency of other known inhibitors such as T16Ainh-A01 and schisandrathera D. While in-vivo data for this compound remains limited, the established role of ANO1 in tumor progression suggests a promising therapeutic potential for this novel compound.
This compound has emerged as a frontrunner in the development of ANO1 inhibitors, a class of drugs targeting a key player in cancer cell proliferation, migration, and survival.[1] The overexpression of ANO1 has been documented in numerous malignancies, including prostate, pancreatic, and non-small cell lung cancer, making it an attractive target for therapeutic intervention.
In-Vitro Efficacy: A Clear Advantage for this compound
Quantitative analysis from multiple in-vitro studies underscores the superior potency of this compound. The half-maximal inhibitory concentration (IC50) for this compound in inhibiting ANO1-mediated chloride currents is consistently reported to be in the low nanomolar range, with one study citing an IC50 of approximately 77 nM.[1] This level of potency is significantly greater than that of its counterparts. For instance, T16Ainh-A01, another ANO1 inhibitor, exhibits an IC50 in the micromolar range, around 1.39 µM.[1] Similarly, schisandrathera D, a natural compound, inhibits ANO1 with an IC50 of 5.24 µM.
| Compound | Target | IC50 (In-Vitro) | Cell Line/Assay |
| This compound | ANO1 | ~77 nM | ANO1-expressing FRT cells (Chloride Current) |
| This compound | CaCC | ~110 nM | PC3, Capan-1, NHNE cells |
| T16Ainh-A01 | ANO1 | ~1.39 µM | ANO1-expressing FRT cells |
| schisandrathera D | ANO1 | 5.24 µM | ANO1-expressing FRT cells |
In-Vivo Efficacy: An Area for Further Investigation
Despite the compelling in-vitro data, comprehensive in-vivo studies detailing the efficacy of this compound in animal tumor models are not yet widely available in the public domain. While the pharmacological inhibition of ANO1 has been shown to suppress tumor growth in various cancer models, specific data on this compound's performance regarding tumor volume reduction, optimal dosage, and administration routes are needed to fully assess its therapeutic potential in a living organism.
For comparison, studies on other ANO1 inhibitors have provided some in-vivo insights. For example, diethylstilbestrol (DES), which also inhibits ANO1, has been shown to inhibit the growth of certain tumors in animal models. However, direct comparative in-vivo studies between this compound and these other compounds are lacking.
Mechanism of Action: Targeting a Key Signaling Hub
This compound exerts its effects by directly inhibiting the ANO1 channel, which is a crucial component of several signaling pathways implicated in cancer progression. The activation of ANO1 is linked to the downstream signaling of key oncogenic pathways, including the Epidermal Growth Factor Receptor (EGFR), Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. By blocking the ANO1 channel, this compound can disrupt these signaling cascades, thereby inhibiting cancer cell proliferation and survival.
References
Safety Operating Guide
Proper Disposal Procedures for Ani9: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential logistical and safety information for the disposal of Ani9, a potent and selective inhibitor of the calcium-activated chloride channel (CaCC) anoctamin 1 (ANO1).
While the Safety Data Sheet (SDS) for this compound from at least one manufacturer does not classify the substance as hazardous according to the Globally Harmonized System (GHS), it is prudent laboratory practice to treat all research chemicals with care and to manage their disposal as chemical waste until comprehensive hazard information is available. The product information sheet for this compound advises that the material should be considered hazardous until further information is available.[1]
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, appropriate personal protective equipment should be worn. This minimizes the risk of exposure through inhalation, ingestion, or skin and eye contact.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or goggles should be worn to protect against splashes.
-
Lab Coat: A standard laboratory coat will provide a barrier against accidental spills.
-
Respiratory Protection: If handling the solid form and there is a risk of generating dust, a NIOSH-approved respirator may be necessary.
Always wash hands thoroughly after handling the compound, even if gloves were worn.
II. Quantitative Data
The following table summarizes key quantitative information for this compound.
| Property | Value |
| CAS Number | 356102-14-2 |
| Molecular Formula | C₁₇H₁₇ClN₂O₃ |
| Molecular Weight | 332.8 g/mol |
| Solubility in DMSO | Approximately 25 mg/mL |
| IC₅₀ for ANO1 | 77 nM |
| Storage Temperature | -20°C |
III. Step-by-Step Disposal Protocol
The disposal of this compound should follow the general principles of chemical waste management, ensuring compliance with local, state, and federal regulations.
Step 1: Waste Identification and Segregation
-
Solid Waste:
-
Unused or expired solid this compound.
-
Contaminated materials such as weighing paper, pipette tips, and gloves.
-
-
Liquid Waste:
-
Solutions of this compound (e.g., dissolved in DMSO).
-
Rinsate from cleaning contaminated glassware.
-
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect all solid waste in a designated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., polyethylene).
-
The container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound (2-(4-chloro-2-methylphenoxy)-acetic acid 2-[(2-methoxyphenyl)methylene]hydrazide)".
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and sealable hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams. For example, halogenated organic waste should generally be kept separate from non-halogenated organic waste.
-
The liquid waste container must also be clearly labeled with "Hazardous Waste" and the full chemical name and approximate concentration.
-
Step 3: Storage of Waste
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in a well-ventilated area, away from heat and direct sunlight.
Step 4: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
IV. Experimental Protocols Cited
The biological activity of this compound as an ANO1 inhibitor is often characterized using electrophysiological and cell-based assays.
Whole-Cell Patch-Clamp Electrophysiology:
-
HEK293T cells are transiently transfected with a vector expressing human ANO1.
-
Whole-cell currents are recorded using a patch-clamp amplifier.
-
The external solution contains a standard physiological salt solution. The internal pipette solution contains a calcium-buffering system to control the intracellular calcium concentration.
-
ANO1 currents are activated by a calcium-containing solution.
-
The inhibitory effect of different concentrations of this compound is determined by applying the compound to the external solution and measuring the reduction in the ANO1 current.
Fluorescence-Based High-Throughput Screening Assay:
-
Fischer rat thyroid (FRT) cells stably expressing ANO1 and a halide-sensitive yellow fluorescent protein (YFP) are used.
-
The cells are pre-incubated with test compounds, such as this compound.
-
An iodide-containing solution with an agonist (e.g., ATP) to increase intracellular calcium is added.
-
The influx of iodide through ANO1 quenches the YFP fluorescence.
-
The inhibitory effect of this compound is quantified by the reduction in fluorescence quenching.
V. This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Ani9
For researchers, scientists, and drug development professionals working with Ani9, a potent and selective inhibitor of the ANO1/TMEM16A calcium-activated chloride channel, a comprehensive understanding of safety protocols and handling procedures is paramount. Given its potential cytotoxic effects, as indicated by its mechanism of action, stringent adherence to safety guidelines is necessary to minimize exposure risks and ensure a safe laboratory environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to directly address procedural questions.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₇ClN₂O₃ | [1] |
| Molecular Weight | 332.78 g/mol | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Appearance | White to beige powder | [1] |
| Solubility | Soluble in DMSO (25 mg/mL) | [1] |
| Storage Temperature | 2-8°C | [1] |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and its potential for cytotoxicity, a robust PPE protocol is mandatory. The following table outlines the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Minimizes the risk of skin absorption. The outer glove should be removed and disposed of as cytotoxic waste immediately after handling. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or aerosolized particles. |
| Body Protection | A fully buttoned lab coat, preferably disposable. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form outside of a certified chemical fume hood. | Prevents inhalation of aerosolized particles. |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Operational and Disposal Plans
Handling and Storage
-
Engineering Controls : All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is 2-8°C.[1]
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate : Clear the area of all personnel.
-
Alert : Inform the laboratory supervisor and institutional safety office.
-
Contain : If safe to do so, cover the spill with an absorbent material suitable for chemical spills. Do not use water.
-
Clean-up : Trained personnel wearing appropriate PPE should clean the spill using a chemical spill kit.
-
Decontaminate : The area should be decontaminated with a suitable agent (e.g., a solution of sodium hypochlorite followed by a thiosulfate neutralization).
-
Dispose : All materials used for cleanup should be disposed of as cytotoxic waste.
Decontamination and Disposal
-
Liquid Waste : All liquid waste containing this compound should be collected in a designated, labeled, and sealed container for hazardous chemical waste.
-
Solid Waste : All solid waste, including contaminated gloves, pipette tips, and labware, must be disposed of in a clearly marked cytotoxic waste container.
-
Decontamination of Surfaces : Work surfaces should be decontaminated at the end of each procedure and at the end of the day. A validated decontamination procedure should be in place.
Given that this compound is a potent inhibitor of a key ion channel and has the potential for cytotoxic effects, it is imperative that all personnel are thoroughly trained in these procedures before handling the compound. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
